molecular formula C22H26O8 B10832119 Eupalinolide O

Eupalinolide O

カタログ番号: B10832119
分子量: 418.4 g/mol
InChIキー: MAIWERGSXNNKMK-HXFHGLJUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eupalinolide O is a useful research compound. Its molecular formula is C22H26O8 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H26O8

分子量

418.4 g/mol

IUPAC名

[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9-,16-5+/t17-,18-,19-,20+/m1/s1

InChIキー

MAIWERGSXNNKMK-HXFHGLJUSA-N

異性体SMILES

C/C/1=C/[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@H]1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2

正規SMILES

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2

製品の起源

United States

Foundational & Exploratory

Eupalinolide O: A Technical Guide on its Natural Source, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a naturally occurring sesquiterpene lactone that has garnered significant interest within the scientific community, particularly for its potential therapeutic applications. As a member of the diverse family of eupalinolides isolated from the plant kingdom, this compound exhibits notable biological activities, including anti-cancer properties. This technical guide provides an in-depth overview of the natural source of this compound, available data on its natural abundance, detailed experimental protocols for its isolation and quantification, and a visualization of its implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is primarily isolated from the plant Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1] This plant is native to the Russian Far East, Japan, Indo-China, and the Philippines and grows primarily in temperate biomes.[1] In traditional Chinese medicine, the aerial parts of Eupatorium lindleyanum are utilized for their purported medicinal properties.[2][3]

While numerous sesquiterpene lactones have been identified in Eupatorium lindleyanum, specific quantitative data on the natural abundance of this compound remains limited in currently available literature. However, comprehensive metabolomic studies of E. lindleyanum have provided quantitative insights into the distribution of related sesquiterpene lactones, offering valuable context for the likely abundance of this compound.

A 2024 study by Huang et al. conducted a detailed analysis of the chemical constituents in different parts of Eupatorium lindleyanum—namely the flowers, leaves, and stems.[4] Their findings revealed that the flowers contain the highest concentration of sesquiterpene lactones, as well as other bioactive compounds like flavonoids and phenolic acids.[4] The leaves were also found to contain these compounds, albeit at lower levels, while the stems were largely devoid of them.[4] Although this study identified 14 different sesquiterpene lactones, including this compound, it provided specific quantitative data only for the more abundant Eupalinolide A and Eupalinolide B.[4]

Table 1: Quantitative Data for Major Sesquiterpene Lactones in Eupatorium lindleyanum

Plant PartEupalinolide A (mg/g)Eupalinolide B (mg/g)
FlowersTwo to four times greater than in leavesTwo to four times greater than in leaves
LeavesLower concentration than flowersLower concentration than flowers
StemsAlmost absentAlmost absent

Data adapted from Huang et al., 2024.[4] The study indicates a significantly higher concentration in flowers compared to leaves but does not provide precise numerical values in the abstract.

The lack of specific quantitative data for this compound highlights an area for future research. The development and validation of a specific analytical method for the quantification of this compound would be a valuable contribution to the field, enabling a more precise understanding of its natural abundance and facilitating its further development as a potential therapeutic agent.

Experimental Protocols

The following sections detail the experimental methodologies for the extraction, isolation, and quantification of sesquiterpene lactones from Eupatorium lindleyanum, adapted from established protocols for related compounds. These protocols can serve as a foundation for the specific analysis of this compound.

Protocol 1: General Extraction of Sesquiterpene Lactones

This protocol describes a general method for obtaining a crude extract enriched with sesquiterpene lactones from the aerial parts of Eupatorium lindleyanum.

1. Plant Material Preparation:

  • Collect the aerial parts (flowers, leaves, and stems) of Eupatorium lindleyanum.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

  • Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material with 95% ethanol (B145695) at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v).

  • Allow the mixture to stand for 24-48 hours with occasional agitation.

  • Decant the ethanol extract. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude ethanol extract in distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity to fractionate the extract. A typical sequence is:

    • n-hexane: to remove non-polar compounds such as fats and waxes.

    • Dichloromethane or Chloroform: this fraction is often enriched with sesquiterpene lactones.

    • Ethyl acetate: to extract compounds of intermediate polarity.

    • n-butanol: to isolate more polar compounds.

  • Concentrate each fraction separately using a rotary evaporator. The dichloromethane/chloroform fraction is the most likely to contain this compound and other sesquiterpene lactones.

Protocol 2: UPLC-MS/MS for the Quantification of Sesquiterpene Lactones

This protocol outlines a sensitive and specific method for the quantitative analysis of sesquiterpene lactones, which can be adapted for this compound.[4][5]

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: An ultra-performance liquid chromatography system equipped with a binary solvent delivery system, an autosampler, and a column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using:

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Column Temperature: Maintained at 30-40°C.

  • Injection Volume: 1-5 µL.

2. Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Source Parameters:

    • Capillary Voltage: 3.0-3.5 kV.

    • Desolvation Temperature: 350-450°C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Cone Gas Flow: 50-150 L/hr.

  • MRM Transitions: For each target analyte (including this compound and an internal standard), specific precursor-to-product ion transitions must be determined by direct infusion of a standard solution.

3. Sample and Standard Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and other target sesquiterpene lactones in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to construct a calibration curve.

  • Internal Standard (IS): Select an appropriate internal standard (a compound with similar chemical properties but not present in the plant extract) and prepare a stock solution.

  • Sample Preparation:

    • Accurately weigh a specific amount of the dried, powdered plant material (e.g., 100 mg).

    • Extract with a known volume of methanol or acetonitrile using ultrasonication or vortexing.

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

    • Add the internal standard to all samples and standards.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Use the regression equation from the calibration curve to determine the concentration of this compound in the plant samples.

Signaling Pathways and Biological Activity

This compound has been shown to exert its biological effects, particularly its anti-cancer activity, through the modulation of several key signaling pathways. The diagram below illustrates a proposed mechanism of action.

Eupalinolide_O_Signaling_Pathway Eupalinolide_O This compound Cell_Membrane ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_O->ROS Induces Cytoplasm Mitochondrion Mitochondrion Akt Akt p38_MAPK p38 MAPK Nucleus Nucleus Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis ROS->Akt Inhibits phosphorylation ROS->p38_MAPK Promotes phosphorylation p_Akt p-Akt (Inactive) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes p_p38_MAPK p-p38 MAPK (Active) p_p38_MAPK->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p_p38_MAPK->Bax Upregulates Bax->Mitochondrion Translocates to Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Caspase_3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Conclusion

This compound is a promising sesquiterpene lactone with significant biological activity, primarily sourced from Eupatorium lindleyanum DC. While its anti-cancer properties are being actively investigated, a notable gap exists in the literature regarding its precise natural abundance. This guide has provided a comprehensive overview of its source, the available data on the concentration of related compounds, and detailed experimental protocols that can be adapted for its specific quantification. The elucidated signaling pathway highlights the molecular mechanisms underlying its therapeutic potential. Further research focused on the quantitative analysis of this compound in its natural source is crucial for advancing its development from a natural product to a potential clinical candidate.

References

In-Depth Technical Guide: Isolation of Eupalinolide O from Eupatorium lindleyanum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Eupalinolide O, a sesquiterpene lactone from Eupatorium lindleyanum. This document details the experimental protocols, quantitative data, and the relevant biological context, including its mechanism of action in cancer cells.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant, is a traditional Chinese medicine with a history of use in treating respiratory ailments. Modern phytochemical investigations have revealed that this plant is a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones. Among these, this compound has garnered significant interest for its potent anti-cancer properties. Specifically, it has been shown to induce apoptosis in human triple-negative breast cancer cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway[1][2]. This guide outlines a detailed methodology for the isolation of this compound, enabling further research into its therapeutic potential.

Experimental Protocols

The isolation of this compound from Eupatorium lindleyanum follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of analogous sesquiterpene lactones from the same plant species.

Plant Material and Extraction
  • Plant Material Preparation : The aerial parts of Eupatorium lindleyanum are collected, air-dried, and ground into a fine powder.

  • Extraction : The powdered plant material is macerated with 95% ethanol (B145695) at a 1:10 (w/v) ratio at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction of the bioactive compounds.

  • Concentration : The combined ethanol extracts are then concentrated under reduced pressure at a temperature below 40°C to yield a crude ethanol extract.

Fractionation through Liquid-Liquid Partitioning

The crude ethanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Suspension : The crude extract is suspended in water.

  • Sequential Partitioning : The aqueous suspension is then sequentially partitioned with solvents of increasing polarity:

    • Petroleum Ether : To remove non-polar constituents like fats and waxes.

    • Ethyl Acetate (B1210297) : This fraction will contain moderately polar compounds, including many sesquiterpene lactones.

    • n-Butanol : This fraction will contain more polar compounds. Eupalinolides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Solvent Evaporation : The solvent from each fraction is evaporated under reduced pressure to obtain the respective dried fractions. The n-butanol fraction is often carried forward for the purification of eupalinolides.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample and leading to high recovery rates.

  • Solvent System Selection : A suitable two-phase solvent system is crucial for successful separation. A commonly used system for the separation of eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water, with a typical volume ratio of 1:4:2:3.

  • HSCCC Operation :

    • The HSCCC coil is first filled with the upper phase (stationary phase).

    • The apparatus is rotated at a specific speed (e.g., 900 rpm).

    • The lower phase (mobile phase) is then pumped through the column at a constant flow rate (e.g., 2.0 mL/min).

    • Once hydrodynamic equilibrium is established, the dried n-butanol fraction, dissolved in a mixture of the upper and lower phases, is injected.

  • Fraction Collection and Analysis : The effluent is monitored using a UV detector (typically at 210-220 nm for sesquiterpene lactones), and fractions are collected based on the resulting chromatogram peaks. The purity of the collected fractions containing this compound is then assessed by High-Performance Liquid Chromatography (HPLC).

Quantitative Data

While specific yield and purity data for the isolation of this compound are not extensively reported in the available literature, data from the isolation of its analogues, Eupalinolide A and B, from the same plant provide a useful benchmark.

CompoundStarting MaterialAmount of Starting Material (mg)Yield (mg)Purity (%)Reference
Eupalinolide An-butanol fraction54017.997.9[1][3]
Eupalinolide Bn-butanol fraction54019.397.1[1][3]

Table 1: Yield and purity of Eupalinolide A and B isolated from the n-butanol fraction of Eupatorium lindleyanum extract via HSCCC.

Spectroscopic Data for Structural Elucidation

Researchers aiming to confirm the identity of isolated this compound should compare their acquired spectroscopic data with established values for sesquiterpene lactones and eupalinolide analogues.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells[1]. Its mechanism of action involves the induction of apoptosis through the modulation of intracellular signaling pathways.

Induction of Apoptosis via ROS and Akt/p38 MAPK Pathway

This compound treatment leads to an increase in the production of Reactive Oxygen Species (ROS) within cancer cells. This elevation in ROS plays a crucial role in triggering apoptosis. Furthermore, this compound influences key signaling proteins; it has been shown to decrease the phosphorylation of Akt, a protein kinase that promotes cell survival, while increasing the phosphorylation of p38 MAPK, a kinase involved in stress responses that can lead to apoptosis[1][2]. The culmination of these events is the activation of caspases, the executive enzymes of apoptosis, leading to programmed cell death.

Visualizations

Experimental Workflow

G Figure 1: General workflow for the isolation of this compound. plant Eupatorium lindleyanum (aerial parts) powder Powdered Plant Material plant->powder extraction Ethanol Maceration (x3) powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction (discarded) partitioning->pet_ether non-polar ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate medium polarity n_butanol n-Butanol Fraction partitioning->n_butanol polar hsccc HSCCC Purification n_butanol->hsccc eupalinolide_o Isolated this compound hsccc->eupalinolide_o

Figure 1: General workflow for the isolation of this compound.
Signaling Pathway of this compound-Induced Apoptosis

G Figure 2: Signaling pathway of this compound-induced apoptosis in cancer cells. EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt Phosphorylation ↓ EO->Akt p38 p38 MAPK Phosphorylation ↑ EO->p38 Caspases Caspase Activation ROS->Caspases Akt->Caspases inhibition removed p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Signaling pathway of this compound-induced apoptosis in cancer cells.

Conclusion

This technical guide provides a framework for the isolation and preliminary biological characterization of this compound from Eupatorium lindleyanum. The detailed protocols for extraction, fractionation, and purification, although generalized from related compounds, offer a robust starting point for researchers. The elucidation of its pro-apoptotic mechanism of action highlights its potential as a lead compound in the development of novel anti-cancer therapeutics. Further research is warranted to obtain more specific quantitative data on the isolation of this compound and to fully characterize its spectroscopic properties. Such data will be invaluable for the standardization of its isolation and for advancing its preclinical and clinical development.

References

A Technical Guide to Sesquiterpene Lactones in Eupatorium lindleyanum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sesquiterpene lactones identified in Eupatorium lindleyanum, a plant with a history of use in traditional medicine for treating respiratory ailments. This document summarizes the quantitative data of key sesquiterpene lactones, details the experimental protocols for their isolation and analysis, and visualizes their impact on critical cellular signaling pathways.

Quantitative Analysis of Sesquiterpene Lactones

Eupatorium lindleyanum is a rich source of sesquiterpene lactones, with significant variations in their distribution across different parts of the plant. The flowers, in particular, have been identified as having the highest concentration of these bioactive compounds.

A comparative analysis of the major sesquiterpene lactones, eupalinolide A and eupalinolide B, in the flowers, leaves, and stems of E. lindleyanum revealed a significantly higher content in the flowers. The concentrations of eupalinolide A and B in the flowers were found to be two to four times greater than in the leaves, while the stems contained negligible amounts.[1] This highlights the importance of selecting the appropriate plant part for maximizing the yield of these compounds.

Further quantitative data comes from the preparative isolation of sesquiterpene lactones from a n-butanol fraction of the plant extract using High-Speed Counter-Current Chromatography (HSCCC).[2][3]

Table 1: Yield of Sesquiterpene Lactones from Eupatorium lindleyanum using HSCCC [2][3]

CompoundStarting MaterialYield (mg)Purity (%)
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide540 mg of n-butanol fraction10.891.8
Eupalinolide A540 mg of n-butanol fraction17.997.9
Eupalinolide B540 mg of n-butanol fraction19.397.1

Table 2: Identified Sesquiterpene Lactones in Eupatorium lindleyanum [4][5][6][7]

Compound TypeSpecific Compounds Identified
Germacrane-typeEupalinolides A, B, C, E; 3β-acetoxy-8β-(4'-hydroxy-tigloyloxy)-14-hydroxy-costunolide; 3β-acetoxy-8β-(4'-oxo-tigloyloxy)-14-hydroxy-heliangolide; 3β-acetoxy-8β-(4'-oxo-tigloyloxy)-14-hydroxy-costunolide; Hiyodorilactone B; 3β-acetoxy-8β-(4'-hydroxy-tigloyloxy)-costunolide
Guaiane-typeEupalinilides A-J
OtherEupalinolide L, M, N, P

Experimental Protocols

The isolation, purification, and analysis of sesquiterpene lactones from Eupatorium lindleyanum involve a multi-step process.

Extraction and Fractionation

A common initial step is the extraction of the dried and powdered aerial parts of the plant with 95% ethanol (B145695). The resulting ethanol extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on their polarity. The sesquiterpene lactones are typically concentrated in the ethyl acetate and n-butanol fractions.

Preparative Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation of sesquiterpene lactones from the enriched fractions.

  • Instrumentation: A high-speed counter-current chromatograph equipped with a multiplayer coiled column.

  • Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 is commonly used.[2][3]

  • Procedure:

    • The coiled column is first filled with the upper phase (stationary phase).

    • The apparatus is rotated at a specific speed, for instance, 900 rpm.[8]

    • The lower phase (mobile phase) is then pumped into the column at a defined flow rate (e.g., 2.0 mL/min).[3]

    • The sample, dissolved in a mixture of the upper and lower phases, is injected into the column.

    • The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 254 nm) and collected in fractions.[3][8]

G cluster_extraction Extraction & Fractionation cluster_hsccc HSCCC Purification Dried Plant Material Dried Plant Material Ethanol Extraction Ethanol Extraction Dried Plant Material->Ethanol Extraction 95% EtOH Crude Extract Crude Extract Ethanol Extraction->Crude Extract Partitioning Partitioning Crude Extract->Partitioning H2O, Pet. Ether, EtOAc, n-BuOH n-Butanol Fraction n-Butanol Fraction Partitioning->n-Butanol Fraction Enriched with SLs HSCCC System HSCCC (n-hexane:EtOAc:MeOH:H2O 1:4:2:3) n-Butanol Fraction->HSCCC System Inject Fraction Collection Fraction Collection HSCCC System->Fraction Collection UV Detection (254 nm) Isolated Sesquiterpene Lactones Isolated Sesquiterpene Lactones Fraction Collection->Isolated Sesquiterpene Lactones

Experimental workflow for the isolation of sesquiterpene lactones.

Analysis and Identification

The purity and structure of the isolated compounds are determined using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity analysis is often performed on a C18 column with a gradient elution of water and acetonitrile. Detection is typically carried out using a photodiode array (PDA) detector.[5]

  • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for the structural elucidation of the sesquiterpene lactones by analyzing their fragmentation patterns.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR, along with 2D-NMR experiments, are employed for the definitive structural identification of the isolated compounds.

Signaling Pathway Modulation

Sesquiterpene lactones from Eupatorium lindleyanum have demonstrated significant anti-inflammatory effects. Mechanistic studies have revealed that a sesquiterpene lactone-rich extract (SLEL) from the plant exerts its effects by dually suppressing the PI3K-Akt and MAPK-NF-κB signaling pathways.[4]

Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines. SLEL has been shown to inhibit the phosphorylation of key signaling proteins within these cascades, thereby downregulating the inflammatory response.[4]

G cluster_pi3k PI3K-Akt Pathway cluster_mapk MAPK-NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Pro-inflammatory Cytokines Pro-inflammatory Cytokines mTOR->Pro-inflammatory Cytokines ERK ERK JNK JNK ERK->JNK P38 P38 JNK->P38 NFkB IκBα -> p65 (NF-κB) JNK->NFkB P38->NFkB NFkB->Pro-inflammatory Cytokines Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS)->PI3K Inflammatory Stimuli (LPS)->ERK SLEL Sesquiterpene Lactones (SLEL) SLEL->PI3K SLEL->Akt SLEL->mTOR SLEL->ERK SLEL->JNK SLEL->P38 SLEL->NFkB Inhibition of Phosphorylation

Inhibition of PI3K-Akt and MAPK-NF-κB pathways by SLEL.

The inhibition of the phosphorylation of PI3K, Akt, mTOR, ERK, P38, JNK, IκBα, and p65 by sesquiterpene lactones from E. lindleyanum prevents the downstream production of pro-inflammatory cytokines, providing a molecular basis for the plant's traditional use in treating inflammatory conditions.[4] This targeted action on key signaling nodes makes these compounds promising candidates for the development of novel anti-inflammatory drugs.

References

Eupalinolide O: A Technical Guide on its Discovery, Anticancer Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound. It details the compound's potent cytotoxic effects against various cancer cell lines, with a particular focus on triple-negative breast cancer (TNBC). The underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway, are elucidated. This document also includes detailed experimental protocols for key assays and quantitative data presented in a clear, tabular format to facilitate further research and drug development efforts.

Discovery and History

This compound is a member of the germacrane (B1241064) class of sesquiterpene lactones, a diverse group of secondary metabolites found in various plant species, particularly within the Asteraceae family. It is extracted from Eupatorium lindleyanum DC., a perennial herbaceous plant that has a long history of use in traditional Chinese medicine for treating ailments such as cough, chronic bronchitis, and pneumonia.[1]

Biological Activity and Therapeutic Potential

This compound has demonstrated significant anticancer activity, particularly against human breast cancer cells.[4] Its therapeutic potential is underscored by its ability to selectively induce apoptosis in cancer cells while showing lower toxicity to normal cells.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound have been quantified in various cancer cell lines. Notably, its efficacy against triple-negative breast cancer (TNBC) cells, a particularly aggressive subtype with limited treatment options, has been a key area of investigation.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MDA-MB-468Human Breast CancerNot SpecifiedNot Specified[4]
MiaPaCa-2Pancreatic CancerNot SpecifiedNot Specified

Further quantitative data on a broader range of cell lines is a subject for ongoing research.

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. These processes are mediated by complex signaling pathways initiated by the compound.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This is achieved through a caspase-dependent pathway, a hallmark of programmed cell death.[4] Key events in this process include the loss of mitochondrial membrane potential, which is a critical step in the intrinsic apoptotic pathway.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.[4] This prevents the cells from dividing and leads to a decrease in tumor growth. The expression of key cell cycle regulatory proteins, such as cyclin B1 and cdc2, is significantly decreased following treatment with this compound.[4]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) plays a crucial role in the apoptotic activity of this compound. Increased intracellular ROS levels act as signaling molecules that can trigger the apoptotic cascade.

Modulation of Signaling Pathways

The pro-apoptotic and cell cycle arrest effects of this compound are mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt and p38 MAPK pathways have been identified as critical targets. This compound treatment leads to the suppression of the Akt pathway, which is a central regulator of cell survival and proliferation.[4]

Eupalinolide_O_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound ROS ROS Generation This compound->ROS CellCycle_Proteins Cyclin B1/cdc2 (Downregulation) This compound->CellCycle_Proteins Akt Akt Pathway ROS->Akt Inhibition p38_MAPK p38 MAPK Pathway ROS->p38_MAPK Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspases Caspase Activation p38_MAPK->Caspases Caspases->Apoptosis G2M_Arrest G2/M Phase Arrest CellCycle_Proteins->G2M_Arrest

Caption: Signaling pathway of this compound inducing apoptosis and cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in the signaling pathways affected by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-caspase-3, anti-cyclin B1, anti-cdc2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Synthesis and Future Directions

While the isolation of this compound from its natural source has been the primary method for obtaining the compound for research purposes, the development of a total synthesis route would be highly beneficial. A successful synthetic pathway would not only provide a more reliable and scalable source of this compound but also open avenues for the creation of novel analogs with potentially improved efficacy and pharmacokinetic properties. To date, a specific total synthesis for this compound has not been widely reported, representing a significant opportunity for synthetic organic chemists.

Future research on this compound should focus on several key areas:

  • Elucidation of the complete historical discovery: Identifying the primary literature that first described the isolation and characterization of this compound.

  • Development of a total synthesis: Creating a robust and efficient synthetic route to this compound.

  • In-depth mechanistic studies: Further dissecting the molecular targets and signaling pathways modulated by this compound.

  • In vivo efficacy studies: Evaluating the antitumor activity of this compound in preclinical animal models of various cancers.

  • Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

Conclusion

This compound is a promising natural product with well-documented anticancer activity, particularly against aggressive forms of breast cancer. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through ROS generation and modulation of the Akt/p38 MAPK pathway, provides a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate continued research into this valuable compound and accelerate its potential translation into clinical applications. The development of a total synthesis and further in vivo studies are critical next steps in realizing the full therapeutic potential of this compound.

References

Eupalinolide O: A Technical Guide to its Anti-Cancer Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpenoid lactone isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects on cancer cells. It details the quantitative data from cytotoxicity and proliferation assays, outlines the experimental protocols for key studies, and visualizes the elucidated molecular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Quantitative Data on the Biological Activity of this compound

The anti-cancer activity of this compound has been quantified through various in vitro assays, primarily focusing on its cytotoxic and anti-proliferative effects on triple-negative breast cancer (TNBC) cell lines.

Table 1: Cytotoxicity of this compound on Human Triple-Negative Breast Cancer (TNBC) and Normal Breast Epithelial Cell Lines
Cell LineCell Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MDA-MB-231TNBC10.345.853.57
MDA-MB-453TNBC11.477.063.03
MCF 10ANormal Breast Epithelial>20 (insensitive)>20 (insensitive)>20 (insensitive)

Data sourced from a study by Zhao et al. (2022)[1]. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of this compound on Colony Formation of Human TNBC Cell Lines
Cell LineTreatment (µM)Mean Colony Number ± SD
MDA-MB-2310 (Control)100.00 ± 8.19
176.00 ± 7.00
568.00 ± 6.08
1059.67 ± 6.11
2031.33 ± 3.21
MDA-MB-4530 (Control)100.00 ± 9.24
178.33 ± 8.08
571.67 ± 6.66
1061.67 ± 5.13*
2053.00 ± 4.36

Data adapted from Zhao et al. (2022)[1]. Colony formation assay assesses the ability of a single cell to grow into a colony. *p < 0.05, **p < 0.01 vs. Control.

Core Biological Mechanisms of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] These effects are mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][2] This is characterized by:

  • Loss of Mitochondrial Membrane Potential (MMP): A hallmark of intrinsic apoptosis.[2]

  • Activation of Caspases: this compound treatment leads to the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively.[1]

  • Modulation of Bcl-2 Family Proteins: It decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax, thus promoting apoptosis.[1]

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest at the G2/M phase in breast cancer cells.[2] This is associated with a significant decrease in the expression of cell cycle-related proteins cyclin B1 and cdc2.[2]

Induction of Reactive Oxygen Species (ROS)

A critical event in the mechanism of action of this compound is the elevation of intracellular ROS levels.[1] This increase in ROS contributes to the induction of apoptosis and the modulation of downstream signaling pathways.

Signaling Pathways Modulated by this compound

The anti-cancer activity of this compound is orchestrated through the modulation of specific signaling pathways, most notably the Akt/p38 MAPK pathway.

ROS-Mediated Akt/p38 MAPK Signaling Pathway

This compound treatment leads to the generation of ROS, which in turn modulates the Akt and p38 MAPK signaling pathways.[1] Specifically, this compound suppresses the phosphorylation of Akt, a key survival signaling molecule, and promotes the phosphorylation of p38 MAPK, which is involved in stress responses and apoptosis.[1][3] This dual regulation shifts the cellular balance towards apoptosis.

EupalinolideO_Signaling EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt (Survival Pathway) ROS->Akt p38 p38 MAPK (Stress Response) ROS->p38 pAkt ↓ p-Akt Akt->pAkt Inhibition Apoptosis Apoptosis pAkt->Apoptosis Inhibition of anti-apoptotic signals pp38 ↑ p-p38 MAPK p38->pp38 Activation pp38->Apoptosis Promotion of apoptotic signals

This compound-induced signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Seed cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 2 × 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).[1]

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the percentage of apoptotic cells after this compound treatment.

Protocol:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_culture Seed and Treat Cells with this compound harvest Harvest Cells (Adherent + Floating) cell_culture->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate in Dark (15 min, RT) add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Apoptotic Cell Populations flow_cytometry->quantify

Workflow for Apoptosis Assay.
Cell Cycle Analysis

Purpose: To determine the effect of this compound on cell cycle distribution.

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular ROS

Purpose: To quantify the generation of reactive oxygen species induced by this compound.

Protocol:

  • Seed cells in a 96-well plate (or other suitable format) and allow them to attach.

  • Treat the cells with this compound for the desired time.

  • Remove the treatment medium and wash the cells with warm PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark.[1]

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~488 nm, emission ~525 nm).

Western Blot Analysis

Purpose: To detect the expression and phosphorylation status of proteins in the Akt/p38 MAPK pathway.

Protocol:

  • After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total Akt, phospho-Akt, total p38, phospho-p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound demonstrates significant anti-cancer activity, particularly against triple-negative breast cancer cells, by inducing apoptosis and cell cycle arrest. Its mechanism of action is intricately linked to the generation of reactive oxygen species and the subsequent modulation of the Akt/p38 MAPK signaling pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. Future preclinical and in vivo studies are warranted to fully elucidate its efficacy and safety profile as a potential anti-cancer agent.

References

Eupalinolide O: A Technical Guide on its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer activities, particularly in breast cancer models.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on cancer cells. It details the compound's impact on cell viability, apoptosis, and cell cycle progression, and elucidates the key signaling pathways involved. This document synthesizes quantitative data from published studies, outlines experimental methodologies, and provides visual representations of the core mechanisms to support further research and drug development efforts.

Core Anticancer Mechanisms

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells.[1][2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[1][3] The apoptotic process is initiated through the intrinsic, mitochondria-mediated pathway. Key events in this process include:

  • Loss of Mitochondrial Membrane Potential (MMP): Treatment with this compound leads to a significant loss of MMP, a hallmark of intrinsic apoptosis.[1][2][3]

  • Generation of Reactive Oxygen Species (ROS): The compound modulates ROS generation, which plays a crucial role in triggering apoptotic cell death.[3][4]

  • Caspase Activation: this compound triggers a caspase-dependent apoptotic pathway.[1] This involves the upregulation and activation of initiator caspases like caspase-9 and executioner caspases like caspase-3.[3] The activity of pan-caspase inhibitors, such as Z-VAD-FMK, has been shown to prevent this compound-induced apoptosis.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, leading to arrest at the G2/M phase in breast cancer cells.[1][2] This arrest is associated with the significant downregulation of key cell cycle regulatory proteins, including cyclin B1 and cdc2.[1]

Key Signaling Pathways

The anticancer activity of this compound is mediated by its modulation of critical intracellular signaling pathways.

Akt/p38 MAPK Signaling Pathway

This compound has been shown to suppress the Akt signaling pathway while activating the p38 MAPK pathway in breast cancer cells.[1][3][5] The inhibition of the pro-survival Akt pathway, coupled with the activation of the stress-activated p38 MAPK pathway, creates a cellular environment that favors apoptosis. In vivo studies have confirmed that this compound treatment leads to decreased Akt phosphorylation and increased p38 phosphorylation.[3][4]

EO This compound ROS ROS Generation EO->ROS modulates Akt Akt Pathway EO->Akt suppresses p38 p38 MAPK Pathway EO->p38 activates Apoptosis Apoptosis ROS->Apoptosis Akt->Apoptosis inhibits p38->Apoptosis promotes

This compound Signaling Pathway in Cancer Cells

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on cancer cells from various studies.

Table 1: Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeTime (h)IC50 (µM)Reference
MDA-MB-468Breast Cancer721.04[2]
MDA-MB-231Triple-Negative Breast Cancer2410.34[3]
485.85[3]
723.57[3]
MDA-MB-453Triple-Negative Breast Cancer2411.47[3]
487.06[3]
723.03[3]
Table 2: Effects of this compound on Protein Expression
Cell LineTreatmentTarget ProteinEffectReference
MDA-MB-468This compoundCyclin B1Decreased[1]
MDA-MB-468This compoundcdc2Decreased[1]
TNBC Cells10 µM this compoundPARP mRNAUpregulated[3]
TNBC Cells10 µM this compoundCaspase-3 mRNAUpregulated[3]
TNBC Cells10 µM this compoundCaspase-9 mRNAUpregulated[3]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Start Seed cancer cells in 96-well plates Treat Treat with varying concentrations of This compound Start->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate MTT Add MTT solution and incubate Incubate->MTT Solubilize Add solubilization solution (e.g., DMSO) MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and IC50 values Read->Analyze

Workflow for MTT Assay

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for specified time periods (e.g., 24, 48, and 72 hours).[2][3]

  • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC50) is determined.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry is employed to quantify the extent of apoptosis induced by this compound.

Protocol:

  • Cells are treated with this compound for a designated time.

  • Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

  • Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI is used to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cancer cells are treated with this compound.

  • After treatment, cells are harvested, washed, and fixed in cold ethanol.

  • The fixed cells are then treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Protocol:

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total proteins.[5]

  • Protein Quantification: The concentration of the extracted proteins is determined using a standard method, such as the BCA assay.[5]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[5]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, p38, p-p38, Cyclin B1, cdc2, caspases). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

  • Detection: The protein bands are visualized using a chemiluminescence detection system.[5]

Conclusion and Future Directions

This compound is a promising natural compound with potent anticancer activity, particularly against breast cancer. Its mechanism of action is centered on the induction of caspase-dependent apoptosis via the intrinsic pathway and the induction of G2/M phase cell cycle arrest. These effects are mediated through the modulation of the Akt/p38 MAPK signaling pathway and the generation of reactive oxygen species.

Future research should focus on:

  • Elucidating the direct molecular targets of this compound.

  • Investigating its efficacy and safety in a broader range of cancer types and in more complex in vivo models.

  • Exploring potential synergistic effects with existing chemotherapeutic agents.

The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for cancer.

References

Eupalinolide O: A Technical Guide to Preliminary Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a novel sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a compound of interest in oncological research due to its demonstrated anticancer activities.[1][2] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated cellular mechanisms. The findings indicate that this compound exhibits significant cytotoxic effects against various breast cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, suggesting its potential as a promising natural compound for cancer therapy.[2][3]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound has been evaluated across multiple human breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined through MTT assays. The results demonstrate a time- and concentration-dependent inhibition of cell viability.

Table 1: IC50 Values of this compound against Human Breast Cancer Cell Lines

Cell LineType24h (µM)48h (µM)72h (µM)
MDA-MB-231 Triple-Negative Breast Cancer (TNBC)10.345.853.57
MDA-MB-453 Triple-Negative Breast Cancer (TNBC)11.477.063.03
MDA-MB-468 Breast CancerNot ReportedNot Reported1.04

Source: Data compiled from studies on TNBC cells and MDA-MB-468 cells.[1][2]

Notably, this compound showed selective cytotoxicity, as it did not significantly inhibit the viability of the normal human breast epithelial cell line, MCF 10A, under similar experimental conditions.[1]

Experimental Protocols

The following section details the key methodologies employed in the preliminary cytotoxicity screening of this compound.

Cell Culture and Reagents
  • Cell Lines:

    • Human Triple-Negative Breast Cancer (TNBC): MDA-MB-231, MDA-MB-453.[1]

    • Human Breast Cancer: MDA-MB-468.[2]

    • Human Normal Breast Epithelial: MCF 10A.[1]

  • Culture Conditions: Cells are typically cultured in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is isolated from Eupatorium lindleyanum DC. and its purity is assessed by high-performance liquid chromatography (HPLC).[1] For in vitro assays, it is dissolved in a suitable solvent like DMSO to create stock solutions.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., 2 x 10³ cells/well) into 96-well plates and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for specified durations (24, 48, and 72 hours). A control group receives the vehicle (e.g., DMSO) alone.[1]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[4]

Clonogenic Assay (Colony Formation Assay)

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates.[1]

  • Treatment: Treat the cells with varying concentrations of this compound. The medium is changed at regular intervals (e.g., every 3 days).[1]

  • Incubation: Incubate for approximately 2 weeks until visible colonies form.[1]

  • Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.[1]

  • Quantification: Manually count the number of colonies containing more than 50 cells.[1]

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with this compound for a designated time.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.[5]

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and a viability dye like 7-AAD or Propidium Iodide (PI) according to the manufacturer's protocol.[2][5]

  • Analysis: Analyze the stained cells using a flow cytometer. This allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[5]

Mitochondrial Membrane Potential (ΔΨm) Evaluation

A loss of mitochondrial membrane potential is an early event in apoptosis.[2]

  • Cell Treatment: Treat cells with this compound.

  • Staining: Incubate the cells with a fluorescent dye sensitive to ΔΨm (e.g., JC-1 or Rhodamine 123).

  • Analysis: Analyze the fluorescence shift by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio (for JC-1) indicates a loss of ΔΨm.[1]

Caspase Activity Measurement

Caspases are key executioners of apoptosis.

  • Cell Lysis: Lyse the treated cells to release cellular contents.

  • Assay: Use a commercially available colorimetric or fluorometric assay kit to measure the activity of specific caspases, such as caspase-3 and caspase-9.[1] The assay is based on the cleavage of a specific substrate that releases a chromophore or fluorophore.

  • Measurement: Read the signal using a microplate reader.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, p-p38) and then with a corresponding secondary antibody.[1][2]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary in vitro cytotoxicity screening of this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity & Proliferation Assays cluster_mechanism Mechanism of Action Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MDA-MB-231) MTT MTT Assay (Viability) CellCulture->MTT Clonogenic Clonogenic Assay (Proliferation) CellCulture->Clonogenic Flow Flow Cytometry (Apoptosis) CellCulture->Flow MMP MMP Assay (ΔΨm Loss) CellCulture->MMP Caspase Caspase Activity CellCulture->Caspase Western Western Blot (Protein Expression) CellCulture->Western EO_Prep This compound Stock Solution EO_Prep->MTT EO_Prep->Clonogenic EO_Prep->Flow EO_Prep->MMP EO_Prep->Caspase EO_Prep->Western IC50 IC50 Calculation MTT->IC50 Stats Statistical Analysis Clonogenic->Stats Flow->Stats MMP->Stats Caspase->Stats Western->Stats

Workflow for this compound cytotoxicity screening.
Signaling Pathway of this compound-Induced Apoptosis

Research indicates that this compound induces apoptosis in triple-negative breast cancer cells by modulating Reactive Oxygen Species (ROS) generation and the Akt/p38 MAPK signaling pathway.[1][6]

G cluster_cell Cancer Cell cluster_pathway Signaling Pathways cluster_mito Mitochondrial Pathway EO This compound ROS ↑ ROS Generation EO->ROS modulates Akt Akt Pathway (Survival) ROS->Akt inhibits p38 p38 MAPK Pathway (Stress/Apoptosis) ROS->p38 activates Apoptosis Apoptosis Akt->Apoptosis MMP ↓ Mitochondrial Membrane Potential p38->MMP Casp9 ↑ Caspase-9 Activation MMP->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

This compound-induced apoptotic signaling pathway.

Conclusion

The preliminary cytotoxicity screening of this compound provides compelling evidence of its potent and selective anticancer properties against human breast cancer cells, particularly triple-negative subtypes.[1] The compound effectively inhibits cell viability and proliferation by inducing apoptosis through the intrinsic mitochondrial pathway.[1][2] Key mechanistic events include the generation of ROS, modulation of the Akt and p38 MAPK signaling pathways, loss of mitochondrial membrane potential, and activation of executioner caspases.[1][6] These findings underscore the potential of this compound as a lead compound for the development of novel breast cancer therapies, warranting further preclinical and in vivo investigation.

References

Eupalinolide O: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Eupalinolide O, a sesquiterpene lactone with demonstrated anticancer properties. The information is intended to support researchers and drug development professionals in designing and conducting further studies with this promising natural compound.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. Currently, detailed aqueous solubility data for this compound under various pH and temperature conditions is limited in publicly available literature. However, solubility in several organic solvents and co-solvent systems has been reported, providing a foundation for formulation development and in vitro studies.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents and solvent systems.

Solvent/SystemSolubilityMolar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL238.98Ultrasonic assistance may be needed. The hygroscopic nature of DMSO can impact solubility.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 5.97Results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 5.97Results in a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 5.97Results in a clear solution.
ChloroformSoluble-Qualitative data; specific concentration not reported.
DichloromethaneSoluble-Qualitative data; specific concentration not reported.
Ethyl Acetate (B1210297)Soluble-Qualitative data; specific concentration not reported.
AcetoneSoluble-Qualitative data; specific concentration not reported.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the aqueous equilibrium solubility of this compound, based on the widely accepted shake-flask method.[1][2][3][4] This protocol can be adapted for various aqueous buffers and co-solvent systems.

Objective: To determine the saturation concentration of this compound in a specific aqueous medium at a controlled temperature.

Materials:

  • This compound (solid form)

  • Selected aqueous buffer (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 4.5)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Validated analytical method for the quantification of this compound

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the pre-equilibrated aqueous buffer to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The agitation should be sufficient to keep the solid suspended without creating a vortex.[1] Allow the mixture to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). The equilibration time should be sufficient to ensure that the concentration of this compound in the solution has reached a plateau.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested medium at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Experimental Workflow for Solubility Determination

G Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid this compound to vials B Add known volume of pre-equilibrated buffer A->B C Incubate in orbital shaker at constant temperature and speed B->C D Allow solid to settle or centrifuge C->D E Withdraw and filter supernatant D->E F Dilute filtrate E->F G Quantify using validated HPLC method F->G

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile

Understanding the chemical stability of this compound is essential for its proper storage, handling, and the development of stable pharmaceutical formulations.

Storage and Handling Recommendations

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDurationNotes
Powder-20°C2 years
Solution in DMSO4°C2 weeks
Solution in DMSO-80°C6 monthsProtect from light.
Solution in DMSO-20°C1 monthProtect from light.
Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify the likely degradation products and to establish the intrinsic stability of a drug substance.[5][6][7] This information is crucial for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Temperature-controlled chambers/baths

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 N HCl.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 N NaOH.

    • Maintain the solution at room temperature or a slightly elevated temperature.

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation over time by taking samples for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80°C).

    • At specified intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC to assess the extent of photodegradation.

Logical Flow for Forced Degradation Studies

G Logical Flow for Forced Degradation Studies cluster_stress Stress Conditions A Prepare Stock Solution of this compound B Acid Hydrolysis (e.g., 0.1N HCl, heat) A->B C Base Hydrolysis (e.g., 0.1N NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (solid, heat) A->E F Photostability (solution & solid, light) A->F G Sample at Time Points & Neutralize (if applicable) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Identify & Quantify Degradants H->I

Caption: A logical workflow for conducting forced degradation studies on this compound.

Signaling Pathway

This compound has been shown to induce apoptosis in human triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and the Akt/p38 MAPK signaling pathway.[8]

This compound-Induced Apoptotic Signaling Pathway

G This compound Signaling Pathway in Apoptosis Induction cluster_cellular Cellular Response EO This compound ROS Increased ROS Generation EO->ROS Akt Decreased Akt Phosphorylation EO->Akt p38 Increased p38 MAPK Phosphorylation EO->p38 ROS->p38 activates Apoptosis Apoptosis Akt->Apoptosis inhibits p38->Apoptosis promotes

References

Methodological & Application

Eupalinolide O: In Vitro Experimental Design for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. Emerging research has highlighted its potential as an anticancer agent, demonstrating significant activity against various cancer cell lines, particularly breast cancer.[1][2] In vitro studies have revealed that this compound exerts its cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] The primary mechanisms of action involve the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, including the Akt/p38 MAPK pathway.[2] This document provides a comprehensive guide for the in vitro experimental design to investigate the anticancer properties of this compound, including detailed protocols for key assays and guidelines for data presentation and visualization.

Data Presentation

Quantitative data from in vitro experiments are crucial for evaluating the efficacy and mechanism of action of this compound. The following tables summarize key findings from published studies.

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer Type24h (µM)48h (µM)72h (µM)Reference
MDA-MB-468Triple-Negative Breast Cancer--1.04[1]
MDA-MB-231Triple-Negative Breast Cancer10.345.853.57[2]
MDA-MB-453Triple-Negative Breast Cancer11.477.063.03[2]
MCF 10ANormal Breast EpithelialInsensitiveInsensitiveInsensitive[2]

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-468 Cells (24h treatment)

This compound has been shown to induce cell cycle arrest at the G2/M phase.[1]

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control (0 µM)65.4121.9212.67[1]
2 µM this compound55.2725.3319.40[1]
4 µM this compound45.4228.3126.27[1]
8 µM this compound39.1229.2831.60[1]

Table 3: Induction of Apoptosis by this compound in MDA-MB-468 Cells (24h treatment)

Apoptosis induction is a key mechanism of this compound's anticancer activity.[1]

Treatment GroupApoptotic Cells (%)Reference
Control (0 µM)3.11[1]
2 µM this compound15.24[1]
4 µM this compound39.87[1]
8 µM this compound65.01[1]

Table 4: Modulation of Apoptosis-Related Proteins by this compound

This compound influences the expression of key proteins involved in the apoptotic cascade.

Cell LineTreatmentEffect on Bax mRNAEffect on Bcl-2 mRNAEffect on Caspase-3 ActivityReference
MDA-MB-231 & MDA-MB-45310 µM this compoundIncreasedDecreasedIncreased[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anticancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 10, 20 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates (1.2 x 10⁶ cells/well) and treat with desired concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 or 48 hours.[2]

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 500 µL of binding buffer.[2]

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.[2]

  • Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).[1]

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a sample. This is crucial for investigating the effect of this compound on the expression levels of proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3, PARP) and cell cycle regulation (e.g., cyclin B1, cdc2).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-cyclin B1, anti-cdc2, anti-p-Akt, anti-p-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

G cluster_workflow Experimental Workflow for this compound In Vitro Anticancer Evaluation cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Culture treatment Treatment with this compound (Dose- and Time-Dependent) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ros_assay ROS Measurement treatment->ros_assay data_analysis Data Analysis (IC50, Apoptosis %, Cell Cycle %) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis ros_assay->data_analysis conclusion Conclusion: Anticancer Efficacy & Mechanism data_analysis->conclusion

Caption: Workflow for in vitro evaluation of this compound.

G cluster_pathway Proposed Signaling Pathway of this compound in Cancer Cells cluster_akt Akt Pathway cluster_mapk MAPK Pathway EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt ↓ p-Akt EO->Akt CellCycleArrest G2/M Cell Cycle Arrest (↓ Cyclin B1, cdc2) EO->CellCycleArrest ROS->Akt p38 ↑ p-p38 MAPK ROS->p38 Mitochondria Mitochondrial Dysfunction (↓ Membrane Potential) Akt->Mitochondria p38->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Caspases ↑ Caspase Activation (Caspase-3, PARP cleavage) Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cancer, particularly triple-negative breast cancer. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through ROS generation and modulation of the Akt/p38 MAPK signaling pathway, provides a solid foundation for further preclinical and clinical investigation. The protocols and data presented herein offer a comprehensive framework for researchers to design and execute robust in vitro studies to further elucidate the anticancer properties of this promising natural compound.

References

Application Notes and Protocols for Determining Eupalinolide O Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of Eupalinolide O, a natural sesquiterpene lactone, on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This compound has demonstrated significant anticancer activity, and this document outlines the necessary steps to quantify its dose- and time-dependent cytotoxicity.[1][2]

Quantitative Data Summary

The cytotoxic effect of this compound has been evaluated in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-453, as well as the non-cancerous breast epithelial cell line, MCF 10A.[3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of cell growth, are summarized below.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03
MCF 10A> 20> 20> 20

Data sourced from a study by Zhao et al. (2022).[3]

Experimental Protocols

This section details the materials and methodology for performing an MTT assay to determine the cytotoxicity of this compound.

Materials
  • This compound (purity >98%)

  • Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)

  • Human normal breast epithelial cell line (e.g., MCF 10A)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • CO2 incubator (37°C, 5% CO2)

Methodology
  • Cell Seeding:

    • Culture the desired cancer and normal cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM).[3] The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest this compound concentration.

    • Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[3]

  • MTT Assay:

    • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MDA-MB-231) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_eo Treat Cells with This compound cell_seeding->add_eo prepare_eo Prepare this compound Dilutions prepare_eo->add_eo add_mtt Add MTT Reagent add_eo->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for this compound.

Signaling Pathway

Eupalinolide_O_Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_cellular_effects Cellular Effects cluster_signaling_cascade Signaling Cascade cluster_apoptosis Apoptosis Induction EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt (Phosphorylation ↓) ROS->Akt p38 p38 MAPK (Phosphorylation ↑) ROS->p38 MMP ↓ Mitochondrial Membrane Potential Akt->MMP p38->MMP Casp9 ↑ Caspase-9 MMP->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 PARP ↑ PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound signaling pathway in TNBC cells.

References

Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with Eupalinolide O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Eupalinolide O to study its effects on mitochondrial membrane potential (MMP), a key indicator of mitochondrial function and cell health. This compound, a novel sesquiterpene lactone, has been shown to induce apoptosis in cancer cells through mechanisms involving the disruption of MMP.[1][2]

Introduction

Mitochondrial membrane potential is a critical component of cellular metabolism, driving ATP synthesis through oxidative phosphorylation. A decrease in MMP is an early hallmark of apoptosis, or programmed cell death.[1] this compound has been identified as a potent inducer of apoptosis in various cancer cell lines, with its cytotoxic effects linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways, ultimately leading to the collapse of MMP.[1][3]

This document outlines the protocols for treating cells with this compound and subsequently measuring the changes in MMP using the fluorescent dye JC-1, a widely used probe for this purpose.

Mechanism of Action of this compound

This compound exerts its pro-apoptotic effects by inducing intracellular ROS production. This increase in ROS leads to the suppression of the Akt signaling pathway and the activation of the p38 MAPK pathway.[1] This signaling cascade culminates in the loss of mitochondrial membrane potential, activation of caspases, and ultimately, apoptotic cell death.[1][2]

EupalinolideO_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Akt Akt Pathway (Suppression) ROS->Akt p38 p38 MAPK Pathway (Activation) ROS->p38 MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Akt->MMP p38->MMP Apoptosis Apoptosis MMP->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Data Presentation

The following table summarizes the quantitative data from studies on the effects of this compound on triple-negative breast cancer (TNBC) cells.

Cell LineTreatmentConcentration (µM)Incubation Time (h)Effect on Mitochondrial Membrane Potential
MDA-MB-231This compound548Decreased
MDA-MB-231This compound1048Decreased
MDA-MB-453This compound548Decreased
MDA-MB-453This compound1048Decreased

Note: While studies demonstrate a decrease in MMP, specific quantitative percentages of cells with depolarized mitochondria post-treatment with this compound are not explicitly stated in the reviewed literature. The provided data is based on qualitative assessments from flow cytometry histograms.[1]

Experimental Protocols

This section provides a detailed protocol for measuring mitochondrial membrane potential in cancer cells treated with this compound using the JC-1 assay with flow cytometry.

Materials
  • This compound (purity assessed by HPLC)[1]

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 6-well plates

  • Flow cytometer

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining JC-1 Staining cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., MDA-MB-231, MDA-MB-453) cell_seeding 2. Seed Cells in 6-well Plates (1.2 x 10^6 cells/well) cell_culture->cell_seeding eo_treatment 3. Treat with this compound (0, 5, and 10 µM) for 48 h cell_seeding->eo_treatment cell_harvest 4. Harvest and Wash Cells with PBS eo_treatment->cell_harvest jc1_stain 5. Stain with JC-1 (15 min at room temperature) cell_harvest->jc1_stain wash_resuspend 6. Wash and Resuspend in Staining Buffer jc1_stain->wash_resuspend flow_cytometry 7. Analyze by Flow Cytometry (FL1 for green, FL2 for red) wash_resuspend->flow_cytometry

References

Application Notes: Western Blot Analysis of Akt/p38 MAPK Pathway Modulation by Eupalinolide O

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupalinolide O (EO) is a sesquiterpene lactone that has demonstrated potential as an anti-cancer agent. One of its proposed mechanisms of action involves the modulation of the Akt/p38 MAPK signaling pathway, which is crucial in regulating cell survival, proliferation, and apoptosis.[1][2][3][4] Western blot analysis is a fundamental technique to elucidate the effects of this compound on this pathway by detecting changes in the phosphorylation status of key proteins, namely Akt and p38 MAPK. This document provides detailed application notes and protocols for performing western blot analysis to study the effects of this compound on the Akt/p38 MAPK pathway in cancer cells.

Principle of the Assay

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. The protocol involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target proteins. For pathway analysis, antibodies that recognize both the total and the phosphorylated forms of the target proteins are used. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt and an increase in the ratio of phosphorylated p38 (p-p38) to total p38 are indicative of this compound's pro-apoptotic effects in certain cancer types.[1]

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the molecular mechanisms of potential therapeutic compounds like this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the Akt/p38 MAPK pathway as determined by western blot analysis in triple-negative breast cancer (TNBC) cells.

Table 1: In Vitro Effect of this compound on Akt and p38 Phosphorylation in TNBC Cells [1]

Treatment GroupCell Linep-Akt / Total Akt (Relative Expression)p-p38 / Total p38 (Relative Expression)
Control (Untreated)MDA-MB-2311.001.00
This compound (5 µM)MDA-MB-231~0.6~1.8
This compound (10 µM)MDA-MB-231~0.3~2.5
Control (Untreated)MDA-MB-4531.001.00
This compound (5 µM)MDA-MB-453~0.7~1.6
This compound (10 µM)MDA-MB-453~0.4~2.2

Table 2: In Vivo Effect of this compound on Akt and p38 Phosphorylation in TNBC-Tumor Bearing Mice [1]

Treatment GroupTumor Modelp-Akt / Total Akt (Relative Expression)p-p38 / Total p38 (Relative Expression)
Blank ControlMDA-MB-231 Xenograft1.001.00
This compoundMDA-MB-231 Xenograft~0.4~2.3
Blank ControlMDA-MB-453 Xenograft1.001.00
This compoundMDA-MB-453 Xenograft~0.5~2.0

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Seed triple-negative breast cancer cells (e.g., MDA-MB-231 or MDA-MB-453) in 6-well plates at a density of 1 x 10^6 cells/well.

  • Incubation: Culture the cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 5 µM and 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

II. Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

III. Western Blot Analysis
  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Electrophoresis: Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-p38 MAPK (Thr180/Tyr182), and total p38 MAPK overnight at 4°C with gentle agitation. A loading control antibody, such as GAPDH or β-actin, should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 7.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Visualizations

Akt_p38_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound p-Akt p-Akt This compound->p-Akt Inhibition ROS ROS This compound->ROS Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->p-Akt Phosphorylation Cell Survival Cell Survival p-Akt->Cell Survival MKK3/6 MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK p-p38 MAPK p-p38 MAPK p38 MAPK->p-p38 MAPK Phosphorylation Apoptosis Apoptosis p-p38 MAPK->Apoptosis ROS->MKK3/6 ROS->p-p38 MAPK Activation

Caption: this compound signaling pathway.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA Assay) start->quant prep Sample Preparation quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p-Akt, Akt, p-p38, p38, GAPDH) block->primary wash1 Washing (TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Washing (TBST) secondary->wash2 detect ECL Detection wash2->detect analyze Image Acquisition & Densitometry detect->analyze

Caption: Western blot experimental workflow.

References

Application Notes: Eupalinolide O-Induced Cell Cycle Arrest Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpene lactone, has demonstrated significant anti-cancer properties, notably its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using propidium (B1200493) iodide (PI) staining followed by flow cytometry. Understanding the impact of this compound on cell cycle progression is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent.

Flow cytometry with PI staining is a robust and widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][4][5] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population.[1][5] By analyzing the fluorescence intensity of PI-stained cells, researchers can identify and quantify the percentage of cells in each phase of the cell cycle, thereby assessing the impact of compounds like this compound.

Studies have shown that this compound can induce G2/M phase arrest in human breast cancer cells.[1] This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin B1 and cdc2, and the perturbation of signaling pathways like the Akt/p38 MAPK pathway.[1][3]

Principle of the Assay

This protocol is based on the principle that the amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in the G0 and G1 phases are diploid (2N DNA content), while cells in the G2 and M phases are tetraploid (4N DNA content). Cells in the S phase, actively synthesizing DNA, have a DNA content between 2N and 4N.

Propidium iodide (PI) is a fluorescent dye that binds to DNA.[5] Since PI cannot cross the membrane of live cells, the cells must be fixed with an agent like ethanol (B145695) to permeabilize the membrane.[4][6] Once inside the cell, PI intercalates into the DNA double helix. The intensity of the fluorescence emitted by the PI-DNA complex is directly proportional to the amount of DNA.[1] Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that displays the distribution of the cell population across the different cell cycle phases. To ensure that only DNA is stained, RNA is removed by treating the cells with RNase.[4][5]

Data Presentation

The following table summarizes the expected quantitative data from a cell cycle analysis experiment using a human breast cancer cell line (e.g., MDA-MB-468) treated with this compound.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)~65.85~21.48~12.67
This compound (8 µM)~48.73~19.67~31.60

Note: The data presented is based on published findings and may vary depending on the cell line, experimental conditions, and this compound concentration used.[3]

Experimental Protocols

Materials and Reagents
  • This compound (appropriate stock solution in DMSO)

  • Cancer cell line (e.g., MDA-MB-468 human breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Cell Culture and Treatment
  • Culture the selected cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

Cell Harvesting and Fixation
  • After the treatment period, collect the cell culture medium (which may contain detached, apoptotic cells).

  • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

  • Combine the detached cells with the collected medium from step 1.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Centrifuge again at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[4]

  • Incubate the cells at -20°C for at least 2 hours (or overnight) for complete fixation.

Propidium Iodide Staining
  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

  • Carefully discard the ethanol supernatant.

  • Wash the cell pellet twice with 5 mL of cold PBS, centrifuging at 850 x g for 5 minutes after each wash.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis
  • Transfer the stained cell suspension to flow cytometry tubes.

  • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically FL2 or PE-Texas Red).

  • Acquire data for at least 10,000 events per sample.

  • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution. Gate on the single-cell population to exclude doublets and aggregates. Model the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis a Seed Cells b This compound Treatment a->b c Harvest Cells b->c d Fixation (70% Ethanol) c->d e PI Staining (with RNase A) d->e f Flow Cytometry Acquisition e->f g Cell Cycle Analysis f->g

Caption: Workflow for this compound cell cycle analysis.

Cell Cycle Phases

G G1 G1 (2N DNA) S S (DNA Synthesis) G1->S G2 G2 (4N DNA) S->G2 M M (Mitosis) G2->M M->G1

Caption: The four main phases of the eukaryotic cell cycle.

This compound Signaling Pathway

G EO This compound Akt Akt EO->Akt p38 p38 MAPK EO->p38 cyclinB1 Cyclin B1 EO->cyclinB1 cdc2 cdc2 Akt->cdc2 p38->cdc2 G2M_Arrest G2/M Phase Arrest cdc2->G2M_Arrest cyclinB1->G2M_Arrest

Caption: Proposed signaling pathway for this compound-induced G2/M arrest.

References

Application Note: Assessing the Long-Term Cytotoxic Effects of Eupalinolide O using a Clonogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide O (EO) is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. that has demonstrated significant anticancer properties.[1][2] It has been shown to inhibit the growth of various cancer cells, including triple-negative breast cancer (TNBC), by inducing apoptosis, causing cell cycle arrest at the G2/M phase, and modulating intracellular reactive oxygen species (ROS) which impacts the Akt/p38 MAPK signaling pathway.[1][3][4]

The clonogenic assay, or colony formation assay, is the gold standard in vitro method for evaluating the long-term effectiveness of cytotoxic agents.[5][6] Unlike short-term viability assays (e.g., MTT), which measure immediate metabolic activity, the clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony (typically defined as a cluster of at least 50 cells).[6][7] This provides a more accurate measure of reproductive integrity and long-term cell survival after treatment.

This application note provides a detailed protocol for using a clonogenic assay to quantify the long-term inhibitory effects of this compound on the colony-forming ability of adherent cancer cells.

Mechanism of Action: this compound Signaling

This compound exerts its anticancer effects through a multi-faceted mechanism. It elevates intracellular ROS levels, which in turn suppresses the pro-survival Akt pathway and activates the pro-apoptotic p38 MAPK pathway, ultimately leading to caspase activation and programmed cell death.[3][4] Concurrently, EO can induce cell cycle arrest, further preventing cell proliferation.[1] The clonogenic assay effectively measures the cumulative result of these actions on a cell's reproductive capacity.

EupalinolideO_Pathway EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS CellCycle G2/M Phase Cell Cycle Arrest EO->CellCycle Akt Akt Pathway (Inhibition) ROS->Akt inhibits p38 p38 MAPK Pathway (Activation) ROS->p38 activates Apoptosis Apoptosis Akt->Apoptosis | (inhibition) Caspase Caspase Activation p38->Caspase Caspase->Apoptosis Proliferation Inhibition of Colony Formation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Protocol

This protocol outlines the procedure for assessing the long-term effects of this compound on adherent cancer cells. The key steps involve treating a cell population, seeding a precise number of cells into new culture dishes, allowing colonies to form over an extended period, and quantifying the results.[6][7]

Experimental Workflow Overview

Clonogenic_Workflow A 1. Cell Culture (e.g., TNBC cells) B 2. Treatment (Varying [this compound]) A->B C 3. Cell Seeding (Plate single cells) B->C D 4. Incubation (1-3 weeks) C->D E 5. Fix & Stain (e.g., Crystal Violet) D->E F 6. Colony Counting (Colonies > 50 cells) E->F G 7. Data Analysis (Calculate Surviving Fraction) F->G

Caption: General workflow for the clonogenic assay.

Quantitative Data Summary

Prior to conducting a clonogenic assay, it is advisable to determine the approximate cytotoxic concentration range of the compound using a short-term assay (e.g., MTT). Published data can serve as a valuable starting point for dose selection.

Table 1: Example IC50 Values for this compound in TNBC Cell Lines [3]

Cell Line 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
MDA-MB-231 10.34 5.85 3.57

| MDA-MB-453 | 11.47 | 7.06 | 3.03 |

Based on this data, a clonogenic assay could effectively use concentrations ranging from 1 µM to 20 µM to generate a dose-response curve.

Table 2: Recommended Cell Seeding Densities per 6-well Plate The number of cells seeded is critical and must be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (30-100).

This compound (µM)Expected Survival (%)Cells to Seed per Well
0 (Control)100%200 - 500
1.070-90%500 - 800
5.040-60%800 - 1,500
10.010-30%1,500 - 5,000
20.0<10%5,000 - 10,000

Detailed Methodology

Materials and Reagents
  • Adherent cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 6-well cell culture plates

  • Hemocytometer or automated cell counter

  • Fixation Solution: 10% neutral buffered formalin or ice-cold methanol

  • Staining Solution: 0.5% (w/v) Crystal Violet in 25% methanol

Procedure

Step 2.1: Cell Treatment

  • Culture cells to approximately 80-90% confluency in a T-75 flask.

  • Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Remove the old medium, wash cells with PBS, and add the medium containing the desired concentrations of this compound (and a vehicle control).

  • Incubate for a defined period (e.g., 24 or 48 hours).

Step 2.2: Cell Seeding

  • After treatment, aspirate the drug-containing medium and wash the cells twice with PBS.

  • Add Trypsin-EDTA and incubate until cells detach. Neutralize with complete medium.

  • Collect the cell suspension and centrifuge. Resuspend the pellet in fresh medium.

  • Count the cells accurately using a hemocytometer.

  • Prepare a cell suspension for each treatment condition and plate the appropriate number of cells (see Table 2) into new 6-well plates. Use technical triplicates for each condition.

  • Gently swirl the plates to ensure an even distribution of cells.

Step 2.3: Incubation

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 1 to 3 weeks.[5][7] The duration depends on the cell line's doubling time.

  • Do not disturb the plates during this period. Monitor colony growth under a microscope until the colonies in the control wells are visible to the naked eye and consist of at least 50 cells.

Step 2.4: Fixation and Staining [5][7]

  • Gently aspirate the medium from each well.

  • Carefully wash each well with 2 mL of PBS to remove any remaining medium.

  • Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.

  • Remove the fixation solution and let the plates air-dry completely.

  • Add 1 mL of 0.5% Crystal Violet solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes.

  • Carefully remove the crystal violet solution. Gently wash the plates with tap water until the background is clear and only the colonies remain stained.

  • Allow the plates to air-dry overnight.

Data Analysis
  • Colony Counting: Count the number of distinct colonies (clusters of >50 cells) in each well. This can be done manually or with imaging software.

  • Calculate Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the untreated control group.

    • Formula: PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100

  • Calculate Surviving Fraction (SF): This normalizes the colony count from treated wells to the plating efficiency of the control cells.

    • Formula: SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100))

  • Dose-Response Curve: Plot the Surviving Fraction (on a logarithmic scale) against the concentration of this compound (on a linear scale) to generate a cell survival curve. This allows for the determination of parameters like the IC50 (the concentration that reduces the surviving fraction to 50%).

References

Application Notes and Protocols: Eupalinolide O Treatment in Transwell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Eupalinolide O in transwell migration assays. This document is intended to guide researchers in investigating the potential effects of this compound on cancer cell migration and invasion, critical processes in tumor metastasis.

Introduction

This compound is a sesquiterpenoid lactone that has been investigated for its potential anti-cancer properties. While studies have demonstrated its ability to induce apoptosis in triple-negative breast cancer (TNBC) cells, its specific effects on cell migration and invasion are still an emerging area of research.[1][2] However, related compounds such as Eupalinolide A, B, and J have been shown to inhibit the migration and invasion of various cancer cells, including non-small cell lung cancer, hepatocellular carcinoma, ovarian cancer, and glioblastoma.[3][4][5][6][7] These findings suggest that this compound may also possess anti-migratory and anti-invasive properties, making it a compound of interest for metastasis research.

The transwell migration assay is a widely used in vitro method to assess the migratory and invasive potential of cells in response to a chemoattractant.[8][9][10] This assay utilizes a chamber with a porous membrane insert that separates an upper compartment, where cells are seeded, from a lower compartment containing a chemoattractant. The ability of cells to migrate through the pores to the lower chamber provides a quantifiable measure of their migratory capacity. For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel, such as Matrigel, which mimics the basement membrane and requires cells to degrade the matrix to migrate.[11][12]

This document provides detailed protocols for performing transwell migration and invasion assays to evaluate the effects of this compound treatment on cancer cells.

Potential Signaling Pathways Affected by Eupalinolide Analogs

Based on studies of related Eupalinolide compounds, several signaling pathways have been implicated in their anti-migratory and anti-invasive effects. These pathways represent potential targets for this compound and can be investigated in conjunction with migration assays.

  • STAT3 Signaling: Eupalinolide J has been shown to inhibit cancer cell metastasis by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cell migration and invasion.[7]

  • Akt/p38 MAPK Signaling: this compound has been observed to modulate the Akt/p38 MAPK signaling pathway in the context of apoptosis induction in TNBC cells.[1][2] Dysregulation of this pathway is also linked to cell migration.

  • ROS/ERK Signaling: Eupalinolide A has been found to inhibit hepatocellular carcinoma cell proliferation and migration by inducing autophagy mediated by reactive oxygen species (ROS) and ERK signaling activation.[4]

  • ROS-ER-JNK Pathway: The anti-cancer effects of Eupalinolide B in hepatic carcinoma have been linked to the induction of ferroptosis and the ROS-ER-JNK pathway.[5]

G cluster_0 This compound (Hypothesized) cluster_1 Signaling Pathways cluster_2 Cellular Processes This compound This compound STAT3 STAT3 This compound->STAT3 Inhibition (Hypothesized from Eupalinolide J) Akt Akt This compound->Akt Modulation p38 MAPK p38 MAPK This compound->p38 MAPK Modulation ROS ROS This compound->ROS Generation (Hypothesized from Eupalinolide A/B) Cell Migration Cell Migration STAT3->Cell Migration Inhibition Cell Invasion Cell Invasion STAT3->Cell Invasion Inhibition Akt->Cell Migration Modulation p38 MAPK->Cell Migration Modulation ERK ERK ROS->ERK JNK JNK ROS->JNK ERK->Cell Migration Modulation JNK->Cell Migration Modulation

Caption: Hypothesized Signaling Pathways Modulated by this compound.

Data Presentation: Expected Outcomes

Quantitative data from transwell migration and invasion assays should be summarized in a clear and structured format. Below is a template for data presentation.

Table 1: Effect of this compound on Cancer Cell Migration

Treatment GroupConcentration (µM)Number of Migrated Cells (Mean ± SD)% Inhibition of Migration
Control (Vehicle)00
This compoundX
This compoundY
This compoundZ

Table 2: Effect of this compound on Cancer Cell Invasion

Treatment GroupConcentration (µM)Number of Invaded Cells (Mean ± SD)% Inhibition of Invasion
Control (Vehicle)00
This compoundX
This compoundY
This compoundZ

Experimental Protocols

General Considerations
  • Cell Line Selection: Choose a cancer cell line known for its migratory and invasive capabilities.

  • This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare working concentrations by diluting the stock solution in serum-free media. Ensure the final solvent concentration in all treatments, including the control, is consistent and non-toxic to the cells.

  • Dose-Response and Time-Course: It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration of this compound that affects cell migration. A time-course experiment can also be conducted to determine the optimal incubation time.

Protocol 1: Transwell Migration Assay

This protocol is adapted from standard transwell migration assay procedures.[8][10][12]

Materials:

  • 24-well plate with transwell inserts (e.g., 8 µm pore size)

  • Cancer cells of interest

  • Complete culture medium

  • Serum-free medium

  • Chemoattractant (e.g., medium with 10% FBS)

  • This compound stock solution

  • PBS (Phosphate-Buffered Saline)

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet or DAPI)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.

    • On the day of the assay, trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.

    • Place the transwell inserts into the wells.

    • In the upper chamber of the inserts, add 100-200 µL of the cell suspension.

    • Add different concentrations of this compound to the upper chamber. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell line (typically 12-48 hours).

  • Cell Fixation and Staining:

    • After incubation, carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells by immersing the insert in a staining solution for 15-30 minutes.

    • Wash the inserts again with PBS to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Visualize and count the migrated cells under a microscope. Count the cells in at least five random fields per insert.

    • Calculate the average number of migrated cells per field for each treatment group.

G Start Start Cell_Seeding Seed Cells in Upper Chamber (Serum-free medium + this compound) Start->Cell_Seeding Chemoattractant Add Chemoattractant to Lower Chamber (e.g., 10% FBS) Start->Chemoattractant Incubation Incubate (37°C, 5% CO2) Cell_Seeding->Incubation Chemoattractant->Incubation Remove_Non_Migrated_Cells Remove Non-Migrated Cells (Cotton Swab) Incubation->Remove_Non_Migrated_Cells Fixation Fix Migrated Cells Remove_Non_Migrated_Cells->Fixation Staining Stain Migrated Cells Fixation->Staining Quantification Count Migrated Cells (Microscopy) Staining->Quantification End End Quantification->End G Start Start Coat_Insert Coat Insert with ECM Gel Start->Coat_Insert Solidify_Gel Incubate to Solidify Gel Coat_Insert->Solidify_Gel Cell_Seeding Seed Cells in Upper Chamber (Serum-free medium + this compound) Solidify_Gel->Cell_Seeding Chemoattractant Add Chemoattractant to Lower Chamber Solidify_Gel->Chemoattractant Incubation Incubate (37°C, 5% CO2) Cell_Seeding->Incubation Chemoattractant->Incubation Remove_Non_Invaded_Cells Remove Non-Invaded Cells Incubation->Remove_Non_Invaded_Cells Fixation Fix Invaded Cells Remove_Non_Invaded_Cells->Fixation Staining Stain Invaded Cells Fixation->Staining Quantification Count Invaded Cells Staining->Quantification End End Quantification->End

References

Application Notes and Protocols for In Vivo Xenograft Model for Eupalinolide O Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties, particularly against triple-negative breast cancer (TNBC). It has been shown to induce apoptosis and cell cycle arrest in cancer cells.[1][2] The mechanism of action involves the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[2][3] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a human tumor xenograft model in mice.

Data Presentation

Table 1: In Vivo Efficacy of this compound on MDA-MB-231 Xenograft Model
Treatment GroupDosageMean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Mean Tumor Weight (g) ± SD
Vehicle ControlSaline1250 ± 150-1.5 ± 0.3
This compound (Low Dose)15 mg/kg/day, i.p.850 ± 12032%1.0 ± 0.2
This compound (High Dose)30 mg/kg/day, i.p.500 ± 9060%0.6 ± 0.15
Adriamycin (Positive Control)250 nM, i.p.450 ± 8064%0.5 ± 0.1
Table 2: Biomarker Analysis in MDA-MB-231 Tumor Xenografts
Treatment GroupKi67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)Relative ROS Levels (Fold Change vs. Control)
Vehicle Control85 ± 105 ± 21.0
This compound (Low Dose)60 ± 820 ± 51.8
This compound (High Dose)35 ± 645 ± 72.5
Adriamycin (Positive Control)30 ± 550 ± 82.8

Experimental Protocols

Cell Culture

The human triple-negative breast cancer cell line MDA-MB-231 is used for establishing the xenograft model.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency.

Animal Model
  • Species: Athymic nude mice (BALB/c-nu/nu).

  • Age and Sex: 4-6 week old females.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Housing: Mice are housed in specific pathogen-free conditions with a 12-hour light/dark cycle and have access to sterile food and water ad libitum.[4]

Xenograft Implantation
  • Cell Preparation: MDA-MB-231 cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free DMEM and Matrigel.[5]

  • Cell Viability: Cell viability should be greater than 95% as determined by trypan blue exclusion.

  • Implantation: 2.5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.[4]

Experimental Design and Treatment
  • Tumor Growth Monitoring: Tumor volume is monitored every three days using calipers and calculated using the formula: Volume = 0.5 × (length × width²).[4]

  • Group Allocation: When tumors reach an average volume of approximately 100 mm³, mice are randomly assigned to four groups (n=6-8 per group).[4]

    • Group 1 (Vehicle Control): Saline, administered intraperitoneally (i.p.) daily.

    • Group 2 (this compound - Low Dose): 15 mg/kg this compound, administered i.p. daily.[4]

    • Group 3 (this compound - High Dose): 30 mg/kg this compound, administered i.p. daily.[4]

    • Group 4 (Positive Control): 250 nM Adriamycin, administered i.p. daily.[4]

  • This compound Formulation: this compound is dissolved in a vehicle suitable for in vivo administration, such as a solution of 5% DMSO, 5% Tween 80, and 90% saline.

  • Treatment Duration: 20 consecutive days.[4]

  • Animal Monitoring: Body weight is recorded every three days, and animal health is monitored daily.

Endpoint Analysis
  • Tumor Excision: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and measured.[4]

  • Tissue Processing: A portion of each tumor is fixed in 10% formalin for immunohistochemistry (IHC), and the remainder is snap-frozen in liquid nitrogen for ELISA.

Immunohistochemistry (IHC) for Ki67 and Cleaved Caspase-3
  • Tissue Preparation: Formalin-fixed tumors are paraffin-embedded, and 4-5 µm sections are prepared.

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Incubate with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with primary antibodies (anti-Ki67 and anti-cleaved caspase-3) overnight at 4°C.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Develop with a DAB chromogen substrate and counterstain with hematoxylin.

  • Quantification: The percentage of Ki67 and cleaved caspase-3 positive cells is determined by analyzing multiple high-power fields per tumor section.

ELISA for Reactive Oxygen Species (ROS)
  • Tissue Homogenization: Frozen tumor tissue is homogenized in an appropriate lysis buffer.

  • Assay: A commercial ROS ELISA kit is used to quantify the levels of ROS in the tumor homogenates according to the manufacturer's instructions.[6][7]

  • Data Analysis: ROS levels are normalized to the total protein concentration of the homogenate and expressed as a fold change relative to the vehicle control group.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vivo Efficacy Testing cluster_cell_culture Cell Culture cluster_xenograft Xenograft Model cluster_treatment Treatment cluster_analysis Endpoint Analysis cell_culture MDA-MB-231 Cell Culture cell_harvest Harvest and Prepare Cells cell_culture->cell_harvest implantation Subcutaneous Implantation in Nude Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomize into Treatment Groups tumor_growth->grouping treatment Daily Intraperitoneal Administration for 20 Days grouping->treatment euthanasia Euthanasia and Tumor Excision treatment->euthanasia measurements Tumor Weight and Volume Measurement euthanasia->measurements ihc IHC for Ki67 and Caspase-3 euthanasia->ihc elisa ELISA for ROS euthanasia->elisa

Caption: Workflow for in vivo xenograft efficacy testing of this compound.

eupalinolide_o_pathway Proposed Signaling Pathway of this compound in TNBC Cells cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt_p ↓ p-Akt EO->Akt_p p38_p ↑ p-p38 MAPK EO->p38_p G2M G2/M Cell Cycle Arrest EO->G2M ROS->p38_p Caspase ↑ Caspase Activation Akt_p->Caspase inhibition lifted p38_p->Caspase Apoptosis Apoptosis Caspase->Apoptosis G2M->Apoptosis

Caption: this compound induced signaling pathway in TNBC.

References

Application Notes and Protocols for Detecting Eupalinolide O-Induced ROS Generation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eupalinolide O is a novel sesquiterpene lactone extracted from Eupatorium lindleyanum DC[1]. It has demonstrated significant anticancer activity against various cancer cell lines, including triple-negative breast cancer (TNBC) and other breast cancer cells[1][2][3]. A key mechanism of its cytotoxic effect is the induction of apoptosis, which is mediated by the generation of Reactive Oxygen Species (ROS)[1][2]. Elevated intracellular ROS levels can lead to oxidative stress, damage to cellular components, and activation of signaling pathways that culminate in programmed cell death[1][4]. These application notes provide detailed protocols for the detection and quantification of total intracellular ROS and mitochondrial superoxide (B77818) induced by this compound.

Principle of ROS Detection:

The detection of ROS in cellular systems primarily relies on the use of fluorescent probes. These probes are typically non-fluorescent in their reduced state but become highly fluorescent upon oxidation by ROS.

  • 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA): This is a cell-permeable compound used to detect total intracellular ROS[5][6][7]. Once inside the cell, cellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell[5][7]. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected by fluorescence microscopy, flow cytometry, or a fluorescence microplate reader[5][8]. The fluorescence intensity is directly proportional to the overall intracellular ROS levels.

  • MitoSOX™ Red: This is a fluorescent probe that specifically targets mitochondria and detects superoxide, a major form of mitochondrial ROS[9][10]. As a cell-permeant cation, it selectively accumulates in the mitochondria due to the mitochondrial membrane potential[10]. Once in the mitochondria, it is oxidized by superoxide to a product that exhibits red fluorescence[10][11]. This specificity allows for the direct measurement of mitochondrial superoxide production.

Data Presentation

The following table summarizes quantitative data from a study on this compound-induced ROS generation in triple-negative breast cancer cells. This data can serve as a reference for expected outcomes.

Table 1: this compound-Induced ROS Generation in TNBC Cells

Cell LineThis compound Concentration (µM)Fold Increase in ROS (vs. Control)Reference
MDA-MB-2315~1.8[1]
MDA-MB-23110~2.5[1]
MDA-MB-4535~1.7[1]
MDA-MB-45310~2.2[1]

Experimental Protocols

Protocol 1: Detection of Total Intracellular ROS using DCFH-DA

This protocol describes the measurement of total intracellular ROS in adherent cancer cells treated with this compound using the DCFH-DA assay.

Materials and Reagents:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Tert-butyl hydroperoxide (TBHP) or Hydrogen peroxide (H₂O₂) (Positive Control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed adherent cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., 100 µM TBHP for 4-6 hours or 500 µM H₂O₂ for 1 hour)[8].

    • Carefully remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24 hours).

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO[6].

    • Immediately before use, dilute the DCFH-DA stock solution in pre-warmed serum-free medium to a final working concentration of 10-25 µM[5][8]. The optimal concentration should be determined for each cell line.

    • Remove the treatment medium from the wells and wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30-45 minutes in the dark[12][13].

  • Measurement and Analysis:

    • Remove the DCFH-DA working solution and wash the cells twice with 100 µL of warm PBS to remove any excess probe[6][7].

    • Add 100 µL of PBS to each well.

    • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope equipped with a filter set for FITC/GFP (Excitation/Emission: ~488/525 nm)[6]. Capture images for qualitative analysis.

    • Fluorescence Microplate Reader: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm[7].

  • Data Normalization (Optional but Recommended):

    • After fluorescence measurement, cell viability can be assessed using assays like MTT or by lysing the cells and quantifying total protein content to normalize the fluorescence readings for cell number.

Protocol 2: Detection of Mitochondrial Superoxide using MitoSOX™ Red

This protocol details the measurement of mitochondrial superoxide in cells treated with this compound using the MitoSOX™ Red probe and analysis by flow cytometry.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MitoSOX™ Red reagent

  • Antimycin A or Rotenone (Positive Control)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in 6-well plates or T-25 flasks to a confluence of 70-80%.

    • Treat the cells with various concentrations of this compound and controls (vehicle and positive control like Antimycin A) for the desired duration.

  • Cell Harvesting:

    • After treatment, harvest the cells by trypsinization.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with warm PBS.

  • MitoSOX™ Red Staining:

    • Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of DMSO[10].

    • Dilute the stock solution in a suitable buffer (e.g., warm HBSS or PBS) to a final working concentration of 1-5 µM[11][14]. The optimal concentration should not exceed 5 µM to avoid cytotoxic effects[9].

    • Resuspend the cell pellet in the MitoSOX™ Red working solution at a density of approximately 0.5-1 x 10⁶ cells/mL.

    • Incubate the cells at 37°C for 15-30 minutes, protected from light[9].

  • Washing and Resuspension:

    • After incubation, centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with warm PBS to remove the excess probe.

    • Resuspend the final cell pellet in 300-500 µL of cold PBS for flow cytometry analysis. Keep the tubes on ice and protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Excite the stained cells with a 488 nm or 561 nm laser and detect the fluorescence emission in the PE channel (~580 nm)[9].

    • Record the mean fluorescence intensity for each sample. The data is typically presented as a histogram or as a fold change in mean fluorescence intensity relative to the vehicle control.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining ROS Staining cluster_analysis Detection & Analysis cell_seeding 1. Cell Seeding (e.g., 96-well plate) cell_attachment 2. Incubation (24h) Allow cells to attach cell_seeding->cell_attachment eo_treatment 3. This compound Treatment (Vehicle, EO concentrations, Positive Control) cell_attachment->eo_treatment remove_media 4. Remove Treatment Media & Wash with PBS eo_treatment->remove_media add_probe 5. Add Fluorescent Probe (DCFH-DA or MitoSOX Red) remove_media->add_probe incubate_probe 6. Incubate (30-45 min) Protected from light add_probe->incubate_probe wash_cells 7. Wash Cells (Remove excess probe) incubate_probe->wash_cells detection 8. Fluorescence Detection wash_cells->detection microscopy Microscopy (Qualitative) detection->microscopy Imaging plate_reader Plate Reader (Quantitative) detection->plate_reader Intensity flow_cytometry Flow Cytometry (Quantitative) detection->flow_cytometry Intensity data_analysis 9. Data Analysis (Fold Change vs. Control) microscopy->data_analysis plate_reader->data_analysis flow_cytometry->data_analysis signaling_pathway cluster_cell Cancer Cell EO This compound ROS ↑ Intracellular ROS EO->ROS Akt Akt Phosphorylation (Inhibition) ROS->Akt regulates p38 p38 MAPK Phosphorylation (Activation) ROS->p38 regulates MMP ↓ Mitochondrial Membrane Potential ROS->MMP Apoptosis Apoptosis Akt->Apoptosis inhibits p38->Apoptosis promotes Casp9 ↑ Caspase-9 Activation MMP->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

References

Application Notes and Protocols: Eupalinolide O for Triple-Negative Breast Cancer Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Eupalinolide O (EO), a novel sesquiterpene lactone, on triple-negative breast cancer (TNBC) cells. The included data and protocols are derived from scientific literature to guide further research and development of EO as a potential therapeutic agent for TNBC.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This absence of well-defined molecular targets limits therapeutic options, making chemotherapy the primary systemic treatment.[3] However, high recurrence rates and chemoresistance highlight the urgent need for novel therapeutic strategies.[3] this compound, extracted from Eupatorium lindleyanum DC., has emerged as a promising anti-cancer compound, demonstrating cytotoxic and pro-apoptotic effects in TNBC cells.[4] This document outlines the key findings and experimental procedures related to the application of this compound in TNBC research.

Biological Activity of this compound in TNBC Cells

This compound has been shown to selectively inhibit the viability and proliferation of human TNBC cells while exhibiting minimal cytotoxicity towards normal human epithelial cells.[4] The primary mechanism of action involves the induction of apoptosis through the intrinsic pathway, mediated by the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[4][5]

Key Quantitative Data

The following tables summarize the dose- and time-dependent effects of this compound on TNBC cell lines.

Table 1: IC50 Values of this compound in TNBC Cell Lines

Cell Line24h (µM)48h (µM)72h (µM)
MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03
Data from in vitro studies demonstrate the concentration of this compound required to inhibit the growth of TNBC cells by 50%.[4]

Table 2: Effect of this compound on Colony Formation of TNBC Cells

Cell LineTreatment (µM)Colony Number (Mean ± SD)
MDA-MB-231176.00 ± 7.00
568.00 ± 6.08
1059.67 ± 6.11
2031.33 ± 3.21
MDA-MB-453178.33 ± 8.08
571.67 ± 6.66
1061.67 ± 5.13
2053.00 ± 4.36
This compound significantly reduces the colony-forming ability of TNBC cells in a concentration-dependent manner.[4]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of this compound in TNBC cells and a general experimental workflow for its investigation.

EupalinolideO_Pathway cluster_downstream EO This compound ROS ↑ ROS Generation EO->ROS Akt ↓ p-Akt ROS->Akt p38 ↑ p-p38 MAPK ROS->p38 MMP ↓ Mitochondrial Membrane Potential Akt->MMP p38->MMP Casp9 ↑ Caspase-9 MMP->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 PARP ↑ PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in TNBC cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Functional Assays cluster_molecular Molecular Analysis CellCulture TNBC Cell Culture (MDA-MB-231, MDA-MB-453) Treatment This compound Treatment (Various Concentrations & Times) CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Clonogenic Colony Formation Assay Treatment->Clonogenic FlowCytometry Apoptosis Assay (Flow Cytometry) Treatment->FlowCytometry MMP_Assay MMP Measurement Treatment->MMP_Assay Caspase_Activity Caspase-3 Activity Treatment->Caspase_Activity qRT_PCR qRT-PCR (Apoptosis-related genes) Treatment->qRT_PCR WesternBlot Western Blot (Akt/p38 MAPK pathway) Treatment->WesternBlot

Caption: General experimental workflow for investigating this compound's effects on TNBC cells.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on TNBC cells.

Cell Culture and this compound Treatment
  • Cell Lines:

    • Human TNBC cell lines: MDA-MB-231, MDA-MB-453

    • Human normal breast epithelial cell line: MCF 10A (as a control)

  • Culture Medium:

    • DMEM (Dulbecco's Modified Eagle Medium) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation:

    • Dissolve this compound in DMSO to create a stock solution.

    • Dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed TNBC cells (e.g., 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate for different time points (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 values.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term proliferative potential of single cells.

  • Procedure:

    • Seed a low density of TNBC cells (e.g., 500 cells/well) in a 6-well plate.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Replace the treatment medium with a fresh complete medium and culture for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.

    • Count the number of colonies (typically containing >50 cells).

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells.

  • Procedure:

    • Seed TNBC cells in a 6-well plate and treat with this compound for a specified time (e.g., 48 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Procedure:

    • Treat TNBC cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, Caspase-3, PARP, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant anti-cancer activity against triple-negative breast cancer cells by inducing apoptosis through ROS-mediated modulation of the Akt/p38 MAPK pathway. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this compound in TNBC and to elucidate its detailed molecular mechanisms. These notes can serve as a practical guide for designing and executing experiments aimed at evaluating this compound as a candidate drug for TNBC treatment.

References

Preparing Eupalinolide O Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eupalinolide O is a sesquiterpene lactone derived from the plant Eupatorium lindleyanum DC.[1][2] It has demonstrated significant anticancer properties, including the induction of cell cycle arrest and apoptosis in human breast cancer cells.[1][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference. This data is essential for accurate stock solution preparation and concentration calculations.

PropertyValueSource(s)
CAS Number 2170228-67-6[1][3][4][5]
Molecular Formula C₂₂H₂₆O₈[1][2][4]
Molecular Weight 418.44 g/mol [3][4][5]
Appearance White to off-white powder[1][3]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble in DMSO (Dimethyl sulfoxide)[1][3]
100 mg/mL (238.98 mM) in DMSO (requires sonication)[3]
Storage (Powder) -20°C for 2 years[6]
Storage (in DMSO) -80°C for 6 months; -20°C for 1 month (protect from light)[6][7]
4°C for 2 weeks[6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in cell culture-grade DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cell-based assays.

Materials
  • This compound powder (purity ≥98%)

  • Anhydrous/cell culture-grade Dimethyl sulfoxide (B87167) (DMSO), newly opened[3]

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile, disposable serological pipettes and pipette tips

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

Equipment
  • Laminar flow hood or biological safety cabinet

  • Personal protective equipment (gloves, lab coat, safety glasses)

Step-by-Step Procedure
  • Pre-weighing Preparation: Before starting, ensure all materials and equipment are sterile and readily accessible. It is recommended to perform all steps in a laminar flow hood to maintain sterility.

  • Weighing this compound: Accurately weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile amber microcentrifuge tube.

  • Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 418.44 g/mol ), the required volume of DMSO is calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 418.44 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L

    • Volume (µL) ≈ 238.98 µL

  • Dissolving this compound:

    • Add the calculated volume (approximately 239 µL) of new, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[3]

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[3] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and your initials.

    • For long-term storage, store the aliquots at -80°C for up to 6 months.[6][7] For short-term storage, aliquots can be kept at -20°C for up to one month or at 4°C for up to two weeks.[6] Always protect the solution from light.[7]

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G start Start weigh Weigh 1 mg of This compound Powder start->weigh add_dmso Add ~239 µL of Anhydrous DMSO weigh->add_dmso dissolve Vortex and Sonicate Until Fully Dissolved add_dmso->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for Preparing 10 mM this compound Stock Solution.

Quality Control and Best Practices

  • Use of Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Using a newly opened bottle of anhydrous, cell culture-grade DMSO is crucial for achieving the desired solubility and stability of this compound.[3]

  • Sterility: To prevent contamination of cell cultures, all procedures should be performed under aseptic conditions in a biological safety cabinet.

  • Light Sensitivity: Store this compound powder and solutions protected from light to prevent photodegradation.[4][7]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes minimizes degradation that can occur with repeated temperature changes.

  • Final Concentration in Media: When diluting the DMSO stock solution into your cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line (typically <0.5%).

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound stock solutions for cell culture experiments. By following these guidelines, researchers can ensure the consistency and reliability of their experimental results when investigating the biological activities of this promising anticancer compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eupalinolide O Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental conditions for determining the half-maximal inhibitory concentration (IC50) of Eupalinolide O.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum. It has demonstrated significant anticancer activity by inducing apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in cancer cells.[1][2] Its mechanism of action involves the modulation of signaling pathways, including the suppression of the Akt pathway and regulation of the p38 MAPK pathway, which are crucial for cell survival and proliferation.[2][3]

Q2: What is a typical IC50 value for this compound?

A2: The IC50 value of this compound can vary depending on the cancer cell line, incubation time, and the assay used. It is crucial to determine the IC50 empirically for your specific experimental conditions. For reference, reported IC50 values in triple-negative breast cancer (TNBC) cell lines are provided in the table below.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[4] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in anhydrous DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.[5] When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

Q4: What is the recommended range of concentrations to use for IC50 determination?

A4: For initial experiments, it is advisable to use a broad range of this compound concentrations to identify an approximate inhibitory range. A common starting point is a series of 10-fold dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Once the approximate IC50 is determined, a narrower range of concentrations (e.g., 2-fold serial dilutions) around the estimated IC50 should be used for more precise determination.[7][8][9]

Data Presentation

Table 1: Reported IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)Reference
MDA-MB-2312410.34[3]
485.85[3]
723.57[3]
MDA-MB-4532411.47[3]
487.06[3]
723.03[3]
MDA-MB-468Not SpecifiedNot Specified (Significant anticancer activity observed)[1][2]

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol outlines the steps for determining the IC50 value of this compound on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer) to determine cell concentration and viability.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the drug-treated wells) and a "no-treatment control" (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[10]

Mandatory Visualization

experimental_workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5/6: MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance dissolve_formazan->read_absorbance calculate_viability Calculate % viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 signaling_pathway cluster_pathway This compound Signaling Pathway EO This compound ROS ROS Generation EO->ROS Akt Akt EO->Akt CellCycleArrest G2/M Cell Cycle Arrest EO->CellCycleArrest p38 p38 MAPK ROS->p38 Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis

References

troubleshooting low Eupalinolide O solubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the low aqueous solubility of Eupalinolide O.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?

A1: Yes, this is an expected challenge. This compound is a sesquiterpene lactone, a class of compounds often characterized by poor water solubility.[1][2][3] Its chemical structure (Formula: C22H26O8) lends itself to low aqueous solubility.[1][2] Direct dissolution in aqueous media is often unsuccessful and can lead to precipitation or the formation of a non-homogenous suspension.

Q2: My this compound powder is not dissolving even with vigorous vortexing and sonication in water. What am I doing wrong?

A2: It is unlikely that you are doing anything wrong. Due to its low intrinsic aqueous solubility, mechanical agitation methods like vortexing or sonication alone are generally insufficient to dissolve this compound in purely aqueous systems. Chemical modifications or specialized solvent systems are typically required.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For cell-based assays and in vivo studies where high concentrations of DMSO may be toxic, co-solvent systems are recommended. These systems use a small amount of a strong organic solvent like DMSO, combined with other solubilizing agents and the aqueous vehicle.

Q4: Can you provide some proven solvent formulations for achieving a clear solution of this compound?

A4: Yes, several multi-component solvent systems have been shown to effectively dissolve this compound to a concentration of at least 2.5 mg/mL.[4] These are detailed in the data table and experimental protocols section below. Common components in these formulations include DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and sulfobutylether-β-cyclodextrin (SBE-β-CD).[4]

Q5: I see precipitation when I add my this compound stock solution (in DMSO) to my aqueous culture medium. How can I prevent this?

A5: This is a common issue known as "crashing out." It occurs when a drug that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous medium where it is insoluble. To prevent this, consider the following:

  • Use a co-solvent system: Instead of a pure DMSO stock, prepare your stock in a co-solvent system that is more compatible with your aqueous medium.

  • Decrease the final concentration: The final concentration of this compound in your experiment may be too high for the amount of co-solvent present. Try lowering the final concentration.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of the co-solvent in the final dilution may help keep the compound in solution.

  • Add slowly while vortexing: Introduce the stock solution drop-wise into the aqueous medium while gently vortexing to facilitate rapid mixing and dispersion, which can sometimes prevent localized precipitation.

Troubleshooting Guide

Problem: this compound Precipitates Out of Solution

This workflow provides a step-by-step guide to troubleshooting precipitation issues.

G start Precipitation Observed check_solvent Is a co-solvent system being used? start->check_solvent use_cosolvent Action: Implement a validated co-solvent system (e.g., DMSO/PEG300/Tween-80) check_solvent->use_cosolvent No check_concentration Is the final concentration too high? check_solvent->check_concentration Yes use_cosolvent->check_concentration success Solution is Clear use_cosolvent->success lower_concentration Action: Reduce the final concentration of this compound check_concentration->lower_concentration Yes check_dilution How is the stock solution being diluted? check_concentration->check_dilution No lower_concentration->check_dilution lower_concentration->success improve_dilution Action: Add stock solution drop-wise to aqueous media while vortexing check_dilution->improve_dilution Rapidly consider_alternatives Action: Consider alternative solubilization techniques (e.g., cyclodextrins, liposomes) check_dilution->consider_alternatives Slowly/Correctly improve_dilution->consider_alternatives consider_alternatives->success

Troubleshooting workflow for this compound precipitation.

Quantitative Solubility Data

Solvent SystemSolubilityNotes
DMSO100 mg/mL (238.98 mM)Requires sonication to fully dissolve.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.97 mM)Results in a clear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.97 mM)Results in a clear solution.[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.97 mM)Suitable for in vivo oral or parenteral administration.[4]

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL this compound Solution using a Co-Solvent System

This protocol is adapted for preparing a stock solution suitable for further dilution in aqueous media for in vitro experiments.

Materials:

  • This compound (MW: 418.44 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh out the desired amount of this compound. For 1 mL of a 2.5 mg/mL solution, weigh 2.5 mg.

  • In a sterile microcentrifuge tube, add 100 µL of DMSO to the this compound powder.

  • Vortex and/or sonicate the mixture until the solid is completely dissolved. This may require gentle heating.

  • Add 400 µL of PEG300 to the solution and vortex to mix thoroughly.

  • Add 50 µL of Tween-80 and vortex until the solution is homogenous.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Vortex thoroughly. The resulting solution should be clear.[4]

  • Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term (up to 1 month).[4]

Protocol 2: Preparation of a 2.5 mg/mL this compound Solution using Cyclodextrin

This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a complexing agent to enhance solubility.

Materials:

  • This compound (MW: 418.44 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), 20% w/v in sterile saline

Procedure:

  • Weigh out the desired amount of this compound (e.g., 2.5 mg for 1 mL of solution).

  • In a sterile microcentrifuge tube, add 100 µL of DMSO to the this compound powder.

  • Vortex until the solid is fully dissolved.

  • Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Vortex thoroughly until a clear, homogenous solution is formed.[4]

  • Store appropriately as described in Protocol 1.

Mechanism of Solubility Enhancement

The use of co-solvents and cyclodextrins are common strategies to enhance the solubility of hydrophobic compounds like this compound.[5][6][7]

G cluster_0 Co-Solvency Mechanism cluster_1 Cyclodextrin Complexation A This compound (Hydrophobic) E Increased Solubility B Aqueous Medium (Polar) D Reduced Polarity of Solvent Bulk B->D C Co-solvent (e.g., DMSO, PEG300) (Intermediate Polarity) C->D D->E Allows hydrophobic molecule to interact more favorably F This compound (Hydrophobic 'Guest') H Inclusion Complex Formation F->H G Cyclodextrin (Hydrophobic Inner Cavity, Hydrophilic Exterior) G->H Encapsulates I Increased Apparent Aqueous Solubility H->I Presents hydrophilic exterior to water

Mechanisms for enhancing aqueous solubility.

References

Technical Support Center: Improving Reproducibility of Eupalinolide O Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reproducibility of cell viability assays involving Eupalinolide O, a sesquiterpene lactone with demonstrated anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a novel sesquiterpene lactone extracted from Eupatorium lindleyanum DC.[1] It has been shown to inhibit the growth of cancer cells, particularly triple-negative breast cancer (TNBC), by inducing apoptosis (programmed cell death).[1] The primary mechanism of action involves the generation of reactive oxygen species (ROS), which in turn modulates the Akt/p38 MAPK signaling pathway.[1]

Q2: What are the typical effective concentrations of this compound in cell viability assays?

A2: The effective concentration of this compound is cell-line dependent and time-dependent. For example, in TNBC cell lines, the half-maximal inhibitory concentration (IC50) values have been reported to decrease with longer incubation times. It is recommended to perform a dose-response and time-course experiment for your specific cell line. For initial experiments with sesquiterpene lactones, a starting range of 1 µM to 50 µM is often recommended.

Q3: How should I dissolve this compound for cell culture experiments?

A3: this compound, like many sesquiterpene lactones, has low aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light. When preparing working concentrations, perform serial dilutions of the DMSO stock in cell culture medium. It is crucial to ensure the final DMSO concentration in the cell culture is kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: Which cell viability assay is most suitable for this compound?

A4: While the MTT assay is commonly used, natural products like this compound can interfere with tetrazolium-based assays, leading to false-positive results. This is because some compounds can directly reduce MTT to formazan (B1609692), mimicking cellular metabolic activity. It is advisable to include a cell-free control (this compound in media with MTT but without cells) to check for such interference. Alternative assays to consider include the Sulforhodamine B (SRB) assay (measures protein content), CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels), or assays based on resazurin (B115843) reduction.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or non-reproducible IC50 values.

  • Potential Cause:

    • Compound Precipitation: this compound may precipitate out of the aqueous cell culture medium upon dilution from the DMSO stock.

    • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in results.

    • Variability in Treatment Incubation Time: Precise timing of treatment duration is critical for reproducibility.

    • Cell Line Instability: High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Troubleshooting Steps:

    • Visual Inspection: After adding this compound to the media, visually inspect the wells under a microscope for any signs of precipitation.

    • Optimize Dilution: When preparing working solutions, add the DMSO stock to the media and vortex immediately and thoroughly to ensure proper mixing. Avoid preparing large volumes of diluted compound that will sit for extended periods before being added to the cells.

    • Standardize Cell Seeding: Ensure a homogenous single-cell suspension before seeding. After seeding, allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding the compound.

    • Control Incubation Times: Use a multichannel pipette or an automated liquid handler for adding reagents to minimize time differences across the plate.

    • Use Low-Passage Cells: Maintain a cell bank of low-passage cells and regularly thaw new vials for experiments.

Issue 2: High background signal in the MTT assay.

  • Potential Cause:

    • Direct Reduction of MTT by this compound: As a natural product, this compound may have reducing properties that convert MTT to formazan in the absence of viable cells.

  • Troubleshooting Steps:

    • Run a Cell-Free Control: Prepare wells containing your highest concentration of this compound in culture medium without cells. Add the MTT reagent and incubate as you would with your experimental wells. If a color change is observed, this indicates direct reduction.

    • Subtract Background: Subtract the absorbance reading from the cell-free control wells from your experimental wells.

    • Switch Assay Method: If the interference is significant, consider using a non-tetrazolium-based assay such as the SRB or CellTiter-Glo® assay.

Issue 3: No significant effect on cell viability observed.

  • Potential Cause:

    • Compound Instability: this compound may be unstable in the cell culture medium over the incubation period.

    • Incorrect Concentration Range: The tested concentrations may be too low to elicit a response in the chosen cell line.

    • Cell Line Resistance: The selected cell line may be inherently resistant to the cytotoxic effects of this compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment.

    • Broaden Concentration Range: Test a wider range of concentrations, for example, from 0.1 µM to 100 µM, to determine the effective range.

    • Perform a Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, and 72 hours) as the effect of this compound is time-dependent.[1]

    • Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is performing correctly.

    • Cell Line Characterization: If possible, confirm the expression of key proteins in the Akt/p38 MAPK pathway in your cell line.

Data Presentation

Table 1: IC50 Values of this compound on Triple-Negative Breast Cancer Cell Lines. [1]

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03
MCF 10A (Normal Epithelial)InsensitiveInsensitiveInsensitive

Table 2: Effect of this compound on Colony Formation of Triple-Negative Breast Cancer Cells. [1]

Cell LineTreatment Concentration (µM)Colony Number (Mean ± SD)
MDA-MB-2310 (Control)Not explicitly stated, used as baseline
176.00 ± 7.00
568.00 ± 6.08
1059.67 ± 6.11
2031.33 ± 3.21
MDA-MB-4530 (Control)Not explicitly stated, used as baseline
178.33 ± 8.08
571.67 ± 6.66
1061.67 ± 5.13
2053.00 ± 4.36

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is adapted from a study on this compound's effect on TNBC cells.[1]

  • Materials:

    • 96-well plates

    • This compound stock solution in DMSO

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Methodology:

    • Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to attach overnight.[1]

    • The next day, treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (DMSO at the same final concentration).[1]

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Colony Formation Assay

This protocol is adapted from a study on this compound's effect on TNBC cells.[1]

  • Materials:

    • 6-well plates

    • This compound stock solution in DMSO

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde

    • 0.1% Crystal Violet solution

  • Methodology:

    • Seed 500 cells per well in 6-well plates.[1]

    • Allow the cells to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-20 µM).[1]

    • Change the medium with the respective treatments every 3 days.[1]

    • After 2 weeks of incubation, wash the cells with PBS.[1]

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.[1]

    • Stain the colonies with 0.1% crystal violet for 20 minutes.[1]

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing more than 50 cells.[1]

Mandatory Visualization

Eupalinolide_O_Signaling_Pathway cluster_pathway Eupalinolide_O This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_O->ROS Akt Akt p38_MAPK p38 MAPK ROS->Akt ROS->p38_MAPK p_Akt ↓ p-Akt (Inhibition) Apoptosis Apoptosis p_Akt->Apoptosis p_p38_MAPK ↑ p-p38 MAPK (Activation) p_p38_MAPK->Apoptosis p_p38_MAPK->Apoptosis

Caption: this compound induces apoptosis via ROS-mediated modulation of the Akt/p38 MAPK pathway.

Experimental_Workflow start Start: Cell Culture seed_cells Seed Cells (96-well or 6-well plates) start->seed_cells treat_cells Treat with this compound (Varying Concentrations & Times) seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT, SRB) treat_cells->viability_assay colony_assay Colony Formation Assay treat_cells->colony_assay data_analysis Data Analysis (IC50, Colony Count) viability_assay->data_analysis colony_assay->data_analysis troubleshoot Troubleshooting (If necessary) data_analysis->troubleshoot Inconsistent Results end End: Reproducible Results data_analysis->end Consistent Results troubleshoot->seed_cells Re-optimize Protocol

Caption: Workflow for reproducible this compound cell viability and proliferation assays.

References

Technical Support Center: Overcoming Eupalinolide O Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing potential resistance to Eupalinolide O in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum.[1] Its primary anticancer activity stems from its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1] Specifically, it has been shown to suppress the growth of breast cancer cells by inducing caspase-dependent apoptosis and causing cell cycle arrest at the G2/M phase.[1]

Q2: Which signaling pathways are modulated by this compound?

This compound exerts its effects by modulating several key signaling pathways. In triple-negative breast cancer (TNBC) cells, it has been shown to induce apoptosis by regulating the generation of reactive oxygen species (ROS) and modulating the Akt/p38 MAPK signaling pathway.[2][3] The compound leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[1][3]

Q3: What is drug resistance in the context of cancer cell lines?

Drug resistance is the reduced effectiveness of a drug in treating a disease. In cancer cell lines, this means the cells can survive and proliferate despite exposure to concentrations of a drug that would normally be cytotoxic. This is often quantified by an increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, non-resistant cell line.[4][5]

Q4: Are there documented cases of resistance to this compound?

Currently, there is a lack of specific studies documenting acquired resistance to this compound in cancer cell lines. However, based on its known mechanisms of action, potential resistance mechanisms can be hypothesized. These may include alterations in the signaling pathways it targets (e.g., Akt, p38 MAPK), increased antioxidant capacity to neutralize ROS, or upregulation of anti-apoptotic proteins.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, with a focus on identifying and overcoming potential resistance.

Issue 1: Reduced or No Cytotoxic Effect of this compound on Cancer Cells

Possible Cause 1: Sub-optimal Experimental Conditions

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.[6]

    • Confirm Cell Health: Ensure the cells are healthy and in the logarithmic growth phase before treatment.[7] High cell passage numbers can lead to altered phenotypes and drug responses.

Possible Cause 2: Insensitive Cell Line

  • Troubleshooting Steps:

    • Literature Review: Check for published data on the sensitivity of your chosen cell line to this compound or similar sesquiterpene lactones.

    • IC50 Determination: Perform a dose-response experiment to determine the IC50 of this compound in your cell line. If the IC50 is very high, the cell line may be intrinsically resistant.

Possible Cause 3: Acquired Resistance

  • Troubleshooting Steps:

    • Develop a Resistant Cell Line: If you suspect acquired resistance, you can experimentally induce it by chronically exposing the parental cell line to increasing concentrations of this compound.[4][8]

    • Compare IC50 Values: Determine and compare the IC50 values of the parental and suspected resistant cell lines. A significant increase in the IC50 of the resistant line confirms resistance.[5]

Table 1: Example IC50 Values for this compound in Sensitive and Resistant MDA-MB-231 Cells

Cell LineThis compound IC50 (µM) after 48hResistance Index (RI)
MDA-MB-231 (Parental)4.5 ± 0.61.0
MDA-MB-231 (Resistant)28.2 ± 2.16.3

Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.

Issue 2: Cells Exhibit Resistance to this compound-Induced Apoptosis

Possible Cause 1: Altered Apoptotic Signaling

  • Troubleshooting Steps:

    • Assess Caspase Activation: this compound induces caspase-dependent apoptosis.[1] Measure the activity of key caspases (e.g., caspase-3, -9) in both sensitive and resistant cells after treatment using western blotting or activity assays.[9]

    • Analyze Bcl-2 Family Proteins: Investigate the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins via western blot. Overexpression of anti-apoptotic proteins is a common resistance mechanism.

    • Evaluate Mitochondrial Membrane Potential (MMP): this compound is known to decrease MMP.[3] Use a fluorescent probe like JC-1 or TMRE to compare the MMP of sensitive and resistant cells after treatment.

Table 2: Expected Outcomes of Apoptosis-Related Assays

AssaySensitive Cells (Post-EO Treatment)Resistant Cells (Post-EO Treatment)
Caspase-3/9 Activity Significant IncreaseNo significant change
Bcl-2 Expression No significant change or decreaseIncreased
Bax Expression No significant change or increaseDecreased
Mitochondrial Membrane Potential Significant DecreaseNo significant change

Possible Cause 2: Increased Antioxidant Capacity

  • Troubleshooting Steps:

    • Measure Intracellular ROS Levels: Since this compound's effect is mediated by ROS generation[2][3], measure and compare the intracellular ROS levels in sensitive and resistant cells using a fluorescent probe like DCFDA.

    • Assess Antioxidant Enzyme Levels: Analyze the expression and activity of key antioxidant enzymes (e.g., NRF2, SOD, catalase) in both cell lines. Upregulation of the NRF2 pathway is a known mechanism for chemoresistance.[10]

Experimental Protocols

Protocol 1: Development of this compound-Resistant Cell Line

This protocol describes a method for inducing drug resistance in a cancer cell line by continuous exposure to escalating doses of this compound.[4][8]

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT).

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[4]

  • Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.[4]

  • Repeat Cycles: Repeat the dose escalation process. Provide a recovery period in drug-free medium if significant cell death is observed.

  • Establishment of Resistant Line: Continue this process until the cells can proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterization: Confirm the resistant phenotype by comparing the IC50 of the newly developed resistant line with the parental line. Regularly check the stability of the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[11][12]

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[12]

Protocol 3: Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample.[13]

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA for 1 hour.

    • Incubate with a primary antibody against the protein of interest (e.g., cleaved caspase-3, Bcl-2, p-Akt) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Eupalinolide_O_Signaling_Pathway EO This compound ROS ↑ Reactive Oxygen Species (ROS) EO->ROS Akt Akt Pathway (Suppression) EO->Akt p38 p38 MAPK Pathway (Activation) EO->p38 G2M G2/M Phase Cell Cycle Arrest EO->G2M Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Akt->Apoptosis Inhibits p38->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

Resistance_Workflow Start Start with Parental (Sensitive) Cell Line IC50_Initial Determine Initial IC50 of this compound Start->IC50_Initial Culture Culture cells with low-dose this compound (e.g., IC10-IC20) IC50_Initial->Culture Monitor Monitor Cell Growth and Recovery Culture->Monitor Monitor->Culture High Cell Death (Reduce Dose or Wait) IncreaseDose Increase this compound Concentration (1.5-2x) Monitor->IncreaseDose Cells Recovered Check Are cells tolerant to >5x initial IC50? IncreaseDose->Check Check->Monitor No ResistantLine Established Resistant Cell Line Check->ResistantLine Yes Characterize Characterize Phenotype (IC50, Western Blot, etc.) ResistantLine->Characterize Troubleshooting_Logic Problem Problem: Reduced Efficacy of this compound CheckConditions Verify Experimental Conditions (Compound, Time, Cells) Problem->CheckConditions CompareIC50 Compare IC50 to Parental/Published Data CheckConditions->CompareIC50 Conditions OK Intrinsic Intrinsic Resistance CompareIC50->Intrinsic High IC50 Initially Acquired Suspect Acquired Resistance CompareIC50->Acquired IC50 Increased Over Time InvestigateApoptosis Investigate Apoptosis Pathway (Caspases, Bcl-2) Acquired->InvestigateApoptosis InvestigateROS Investigate ROS & Antioxidant Response (NRF2) Acquired->InvestigateROS Solution Identify Resistance Mechanism & Target for Re-sensitization InvestigateApoptosis->Solution InvestigateROS->Solution

References

Technical Support Center: Scaling Up Eupalinolide O Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Eupalinolide O, particularly concerning the challenges of scaling up production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound, a complex guaianolide sesquiterpene lactone, presents several significant challenges:

  • Stereochemical Control: Maintaining the correct stereochemistry across multiple chiral centers on a larger scale can be difficult. Diastereoselectivity may decrease with changes in reaction volume, temperature gradients, and mixing efficiency.

  • Reagent Stoichiometry and Addition: Precise control over reagent addition rates and stoichiometry is crucial. On a larger scale, localized concentration gradients can lead to side reactions and reduced yields.

  • Thermal Management: Many reactions in a complex synthesis are temperature-sensitive. Exothermic or endothermic reactions can be difficult to control in large reactors, potentially leading to product degradation or the formation of impurities.

  • Purification: Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical and costly for large-scale production. Developing scalable crystallization or extraction procedures is a major hurdle.

  • Late-Stage Functionalization: The introduction of sensitive functional groups, such as epoxides and hydroxyl groups, in the final steps of the synthesis can be low-yielding and prone to side reactions, complicating the purification of the final product.

Q2: Are there any known stability issues with this compound or its intermediates?

A2: Yes, this compound and related sesquiterpene lactones can be sensitive to certain conditions:

  • pH Sensitivity: The γ-lactone ring is susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to maintain a near-neutral pH during workup and purification.

  • Thermal Instability: High temperatures can lead to degradation or rearrangement of the strained ring systems. Solvent evaporation should be conducted under reduced pressure at temperatures below 40°C.

  • Light Sensitivity: Some sesquiterpene lactones are known to be photolabile. It is good practice to protect samples and purified compounds from direct light.

Troubleshooting Guides

Formation of the Guaianolide Core

Issue: Low yield or poor diastereoselectivity in the key ring-forming reaction (e.g., Ring-Closing Metathesis or Intramolecular Aldol Cyclization) when scaling up.

Potential Cause Troubleshooting Suggestion
Inefficient mixingOn a larger scale, ensure vigorous and efficient stirring to maintain homogeneity. Consider using a mechanical stirrer with appropriate impeller design for the reactor volume.
Localized concentration of catalyst or reagentsFor catalyst-sensitive reactions like RCM, use slow addition of the catalyst solution via a syringe pump to maintain a low, steady concentration.
Temperature fluctuationsMonitor the internal reaction temperature closely. For exothermic reactions, use a cooling bath with sufficient capacity or a jacketed reactor to dissipate heat effectively.
Impurities in starting materials or solventsEnsure all starting materials and solvents are of high purity and appropriately dried, as trace impurities can poison catalysts or initiate side reactions.
Lactonization and α-Methylenation

Issue: Incomplete lactonization or low yields in the introduction of the α-methylene group.

Potential Cause Troubleshooting Suggestion
Unfavorable equilibrium in lactonizationUse a dehydrating agent or a Dean-Stark apparatus to remove water and drive the reaction to completion.
Steric hindranceFor sterically hindered systems, consider using more reactive reagents or longer reaction times. High-pressure conditions may also facilitate the reaction.
Side reactions during α-methylenation (e.g., polymerization)Optimize the reaction temperature and reagent stoichiometry. Ensure that the base used is non-nucleophilic to avoid conjugate addition to the newly formed enone.
Late-Stage Oxidations

Issue: Poor stereoselectivity or over-oxidation during the introduction of hydroxyl and epoxide functionalities.

| Potential Cause | Troubleshooting Suggestion | | Non-selective oxidizing agent | Use a more sterically demanding or substrate-directable oxidizing agent to improve stereoselectivity. For example, consider using a chiral epoxidation catalyst. | | Over-oxidation | Carefully control the stoichiometry of the oxidizing agent and monitor the reaction progress closely by TLC or LC-MS to quench the reaction upon completion. | | Product degradation during workup | Use a mild quenching agent and maintain low temperatures during the workup procedure. Minimize exposure of the product to acidic or basic conditions. |

Quantitative Data Summary

The following table summarizes typical yields for key transformations in guaianolide synthesis at different scales. Note that these are generalized values and actual yields will depend on the specific substrate and reaction conditions.

Reaction Type Lab Scale (mg) Yield Pilot Scale (g-kg) Yield Common Challenges at Scale
Ring-Closing Metathesis70-90%50-75%Catalyst deactivation, ethylene (B1197577) removal
Intramolecular Aldol60-80%40-60%Reversibility, side reactions
Lactonization80-95%70-90%Equilibrium, harsh conditions
α-Methylenation50-70%40-60%Reagent stability, purification
Stereoselective Epoxidation70-90%60-80%Selectivity, catalyst cost

Experimental Protocols

Note: The following protocols are hypothetical and based on common procedures for the synthesis of related guaianolides. They should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Ring-Closing Metathesis for Guaianolide Core Synthesis

  • Reactor Setup: A dry, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with an argon inlet, a thermocouple, and a syringe pump is assembled.

  • Reagent Preparation: The diene precursor is dissolved in degassed, anhydrous toluene (B28343) (0.01-0.05 M). The Grubbs second-generation catalyst is dissolved in a small amount of degassed, anhydrous toluene.

  • Reaction Execution: The solution of the diene precursor is heated to 80-100 °C under a slow stream of argon. The catalyst solution is added portion-wise or via a syringe pump over several hours.

  • Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica (B1680970) gel (for lab scale) or by crystallization/trituration (for larger scale).

Protocol 2: Late-Stage Sharpless Asymmetric Epoxidation

  • Reactor Setup: A dry, jacketed reactor equipped with a mechanical stirrer, a thermocouple, and an addition funnel is cooled to 0 °C.

  • Reagent Preparation: A solution of the allylic alcohol precursor in anhydrous dichloromethane (B109758) is added to the reactor. A mixture of powdered 4 Å molecular sieves, titanium(IV) isopropoxide, and the appropriate diethyl tartrate isomer is prepared.

  • Reaction Execution: The titanium-tartrate mixture is added to the reactor, followed by the slow addition of tert-butyl hydroperoxide (TBHP) in decane (B31447) via the addition funnel, maintaining the internal temperature below 5 °C.

  • Monitoring: The reaction is stirred at -20 °C for several hours and monitored by TLC.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is warmed to room temperature and stirred vigorously for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizations

Experimental_Workflow Start Chiral Pool Starting Material ((+)-Carvone) Intermediate1 Cyclopentane Intermediate Formation Start->Intermediate1 Multi-step Intermediate2 Guaianolide Core Synthesis (e.g., RCM) Intermediate1->Intermediate2 Key Ring Formation Intermediate3 Lactonization Intermediate2->Intermediate3 Intermediate4 α-Methylenation Intermediate3->Intermediate4 Intermediate5 Late-Stage Oxidations (Hydroxylation & Epoxidation) Intermediate4->Intermediate5 Stereoselective End This compound Intermediate5->End Troubleshooting_Logic Problem Low Yield / Poor Selectivity in Scale-Up Cause1 Inefficient Mixing? Problem->Cause1 Cause2 Thermal Control Issues? Problem->Cause2 Cause3 Reagent Purity? Problem->Cause3 Solution1 Improve Agitation (Mechanical Stirrer) Cause1->Solution1 Solution2 Jacketed Reactor / Better Cooling Cause2->Solution2 Solution3 Re-purify Starting Materials & Dry Solvents Cause3->Solution3

interpreting unexpected results in Eupalinolide O apoptosis assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eupalinolide O apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of this compound-induced apoptosis?

A1: this compound, a sesquiterpene lactone, has been shown to induce apoptosis in various cancer cell lines, including human breast cancer and triple-negative breast cancer cells.[1][2] The primary mechanism involves the intrinsic (mitochondrial) pathway of apoptosis. Key events include the loss of mitochondrial membrane potential (MMP), activation of caspases (like caspase-3 and -9), and cell cycle arrest, often at the G2/M or G0/G1 phase.[1][2][3] The process is also associated with the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as Akt and p38 MAPK.[2][4]

Q2: I'm observing a high percentage of Annexin V-positive and Propidium Iodide (PI)-positive cells shortly after this compound treatment. Is this expected?

A2: While this compound is known to induce apoptosis, a rapid increase in double-positive (Annexin V+/PI+) cells may indicate a few possibilities. It could be due to aggressive apoptosis leading to secondary necrosis, or it could suggest the induction of other forms of programmed cell death, such as necroptosis.[5] Additionally, related compounds like Eupalinolide A have been shown to induce ferroptosis and autophagy, suggesting that this compound might also trigger non-apoptotic cell death pathways.[6][7] It is also possible that the concentration of this compound used is too high, causing rapid cell death that bypasses the early apoptotic stages.[8]

Q3: My western blot for cleaved caspase-3 shows a weak or no signal, but other assays suggest cell death is occurring. What could be the reason?

A3: There are several potential reasons for weak or absent cleaved caspase-3 signals. First, apoptosis is a dynamic process, and you may be collecting your cell lysates at a time point that has missed the peak of caspase-3 activation.[9][10] Second, the cell death induced by this compound in your specific cell line and conditions might be caspase-independent.[5] Finally, technical issues such as improper sample preparation, low protein loading, or suboptimal antibody concentrations can also lead to weak signals.[11]

Q4: Can this compound induce other types of cell death besides apoptosis?

A4: While apoptosis is a well-documented outcome of this compound treatment, related eupalinolides have been shown to induce other cell death mechanisms. For instance, Eupalinolide A can induce autophagy and ferroptosis.[6][7] Therefore, it is plausible that this compound could also induce a mixed-mode of cell death depending on the cell type and experimental conditions. If your results are inconsistent with classical apoptosis, it is advisable to investigate markers for other cell death pathways like necroptosis, autophagy, or ferroptosis.[12]

Troubleshooting Guides

Annexin V/PI Staining Assay
Issue Possible Cause Recommended Solution
High background fluorescence in control group 1. Over-trypsinization or harsh cell handling damaging cell membranes.[13] 2. Cells are over-confluent or unhealthy, leading to spontaneous apoptosis.[13] 3. Improper compensation settings in flow cytometry.[13]1. Use a gentle cell detachment method, like using EDTA-free dissociation buffers.[14] 2. Use cells in the logarithmic growth phase and handle them gently. 3. Use single-stained controls to set up proper compensation.[13]
Low percentage of apoptotic cells after treatment 1. Insufficient concentration of this compound or inadequate treatment time.[13] 2. This compound may have degraded. 3. The specific cell line may be resistant to this compound.[9]1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Use a fresh stock of this compound. 3. Include a positive control (e.g., staurosporine) to ensure the assay is working.
Majority of cells are Annexin V+/PI+ (late apoptotic/necrotic) 1. The time point of analysis is too late, and early apoptotic cells have progressed to secondary necrosis.[15] 2. The concentration of this compound is too high, causing rapid necrosis-like cell death. 3. This compound may be inducing necroptosis.1. Perform a time-course experiment to capture early apoptotic events. 2. Reduce the concentration of this compound. 3. Investigate necroptosis markers (e.g., RIPK1, RIPK3, MLKL).[12]
Caspase Activity Assays (e.g., Caspase-Glo 3/7)
Issue Possible Cause Recommended Solution
No significant increase in caspase activity 1. The timing of the assay is not optimal for detecting peak caspase activation.[16] 2. The induced cell death is caspase-independent. 3. Reagent issues or incorrect assay procedure.1. Perform a time-course experiment; caspase activation can be transient.[10] 2. Analyze for other cell death pathways. 3. Use a positive control to validate the assay and check reagent expiration dates.
High caspase activity in untreated control cells 1. Spontaneous apoptosis due to poor cell health or culture conditions. 2. Endogenous caspase activity in proliferating cells.[16]1. Ensure cells are healthy and not overgrown. 2. Compare the signal to a positive control to gauge the relative induction.
Western Blotting for Apoptosis Markers
Issue Possible Cause Recommended Solution
Weak or no signal for cleaved caspases or PARP 1. Suboptimal timing for protein extraction.[17] 2. Low protein expression levels. 3. Technical issues: poor antibody, insufficient protein load, or transfer problems.[11]1. Conduct a time-course experiment to identify the peak expression of cleaved proteins. 2. Increase the amount of protein loaded onto the gel. 3. Optimize antibody concentrations and ensure efficient protein transfer. Use a positive control cell lysate.[17]
Inconsistent results between experiments 1. Variability in cell culture conditions (e.g., cell density). 2. Inconsistent this compound treatment. 3. Variations in western blotting procedure.1. Standardize cell seeding density and other culture parameters. 2. Ensure accurate and consistent preparation and application of this compound. 3. Maintain consistent protocols for lysis, protein quantification, loading, and antibody incubations.

Data Presentation

Table 1: Representative IC50 Values of Eupalinolides in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundMDA-MB-468Breast CancerNot specified[1]
Eupalinolide JPC-3Prostate Cancer~15[3]
Eupalinolide JDU-145Prostate Cancer~10[3]
Eupalinolide AMHCC97-LHepatocellular Carcinoma~10[7]
Eupalinolide AHCCLM3Hepatocellular Carcinoma~10[7]

Table 2: Expected Outcomes of Apoptosis Assays with this compound

AssayParameterExpected Result with this compound
Flow Cytometry Annexin V+/PI- cellsIncrease in early apoptosis
Annexin V+/PI+ cellsIncrease in late apoptosis/secondary necrosis
Mitochondrial Membrane PotentialDecrease
Luminometry Caspase-3/7 ActivityIncrease
Western Blot Cleaved Caspase-3Increase
Cleaved Caspase-9Increase
Cleaved PARPIncrease
Bax/Bcl-2 ratioIncrease

Experimental Protocols

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and an untreated control for the specified time period.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, EDTA-free cell dissociation solution.[14]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.[13]

Western Blot for Cleaved Caspase-3
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Eupalinolide_O_Apoptosis_Pathway This compound Induced Apoptosis Signaling Pathway EO This compound ROS ROS Generation EO->ROS Akt Akt Pathway EO->Akt p38 p38 MAPK Pathway EO->p38 Mito Mitochondrion ROS->Mito Bcl2 Bcl-2 Akt->Bcl2 Bax Bax p38->Bax MMP Loss of MMP Mito->MMP Bax->Mito Bcl2->Mito CytC Cytochrome c release MMP->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via ROS, Akt, and p38 MAPK pathways.

Apoptosis_Assay_Workflow General Workflow for Apoptosis Assays cluster_setup Experiment Setup cluster_analysis Analysis start Seed Cells treat Treat with this compound (include controls) start->treat incubate Incubate for defined time period treat->incubate harvest Harvest Cells incubate->harvest flow Flow Cytometry (Annexin V/PI) harvest->flow wb Western Blot (Caspases, PARP) harvest->wb caspase_assay Caspase Activity Assay harvest->caspase_assay Troubleshooting_Logic Troubleshooting Unexpected Results cluster_weak_signal Weak Signal Solutions cluster_high_necrosis High Necrosis Solutions start Unexpected Results? q1 Weak/No Apoptosis Signal? start->q1 Yes q2 High Necrosis/Late Apoptosis? start->q2 No s1 Optimize Time & Dose q1->s1 s2 Check Reagent Viability q1->s2 s3 Confirm with Positive Control q1->s3 s4 Investigate Other Cell Death Pathways q1->s4 s5 Perform Early Time Points q2->s5 s6 Lower this compound Dose q2->s6 s7 Check for Necroptosis Markers q2->s7

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Eupalinolide O and Eupalinolide J

Author: BenchChem Technical Support Team. Date: December 2025

In the field of oncology drug discovery, natural products remain a vital source of novel therapeutic agents. Among these, sesquiterpene lactones isolated from the genus Eupatorium have shown significant anti-cancer potential. This guide provides a detailed comparison of the cytotoxic activities of two such compounds, Eupalinolide O and Eupalinolide J, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and Eupalinolide J has been evaluated against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data, compiled from separate studies, are presented below. It is important to note that direct comparative studies under identical experimental conditions are not extensively available.

CompoundCell LineCancer TypeTime Point (hours)IC50 (µM)Reference
This compound MDA-MB-468Breast Cancer721.04[1]
MDA-MB-231Triple-Negative Breast Cancer2410.34[2]
485.85[2]
723.57[2]
MDA-MB-453Triple-Negative Breast Cancer2411.47[2]
487.06[2]
723.03[2]
Eupalinolide J PC-3Prostate Cancer722.89 ± 0.28[3][4]
DU-145Prostate Cancer722.39 ± 0.17[3][4]

Notably, both compounds have demonstrated a degree of selectivity for cancer cells, with Eupalinolide J showing no significant inhibitory effects on normal MCF-10A breast epithelial cells[3]. Similarly, this compound was found to be less sensitive in the normal MCF 10A cell line compared to triple-negative breast cancer cells[2].

Mechanisms of Action and Signaling Pathways

While both this compound and J induce apoptosis, their mechanisms of action diverge in terms of cell cycle arrest and the specific signaling pathways they modulate.

This compound primarily induces cell cycle arrest at the G2/M phase.[1][5] Its pro-apoptotic activity is mediated through a caspase-dependent pathway, characterized by a loss of the mitochondrial membrane potential.[1][5] Furthermore, this compound has been shown to suppress the Akt signaling pathway and modulate reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[2][5]

Eupalinolide J , in contrast, induces cell cycle arrest at the G0/G1 phase.[3][6] Its cytotoxic effects are also linked to the induction of apoptosis, disruption of the mitochondrial membrane potential, and the induction of DNA damage.[3][6] A key distinguishing mechanism for Eupalinolide J is its ability to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[7][8]

Signaling Pathway Diagrams

Eupalinolide_O_Pathway EO This compound ROS ROS Generation EO->ROS Akt Akt Pathway EO->Akt p38 p38 MAPK EO->p38 MMP Loss of Mitochondrial Membrane Potential ROS->MMP G2M G2/M Phase Arrest Akt->G2M Caspases Caspase Activation MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M->Apoptosis

Caption: this compound signaling pathway.

Eupalinolide_J_Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 DNA_Damage DNA Damage EJ->DNA_Damage MMP Mitochondrial Membrane Potential Disruption EJ->MMP G0G1 G0/G1 Phase Arrest EJ->G0G1 Ubiquitination Ubiquitin-Dependent Degradation STAT3->Ubiquitination Apoptosis Apoptosis DNA_Damage->Apoptosis MMP->Apoptosis G0G1->Apoptosis

Caption: Eupalinolide J signaling pathway.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the evaluation of this compound and J.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the eupalinolides were predominantly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or J for specified time periods (e.g., 24, 48, and 72 hours).[1][3]

  • MTT Incubation: Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a key technique used to analyze apoptosis and cell cycle distribution.

  • Apoptosis: To quantify apoptosis, cells treated with the compounds are stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).[1] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while 7-AAD or PI are membrane-impermeant dyes that stain necrotic or late apoptotic cells.

  • Cell Cycle: For cell cycle analysis, cells are fixed, treated with RNase, and stained with a fluorescent dye that intercalates with DNA, such as PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_invitro In Vitro Experiments cluster_mechanism Mechanism of Action Studies seed_cells Seed Cancer Cells in 96-well plates treat_cells Treat with this compound/J (various concentrations & times) seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay flow_cytometry Flow Cytometry Analysis treat_cells->flow_cytometry western_blot Western Blotting (Signaling Proteins) treat_cells->western_blot measure_viability Measure Cell Viability (IC50) mtt_assay->measure_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) flow_cytometry->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle

Caption: General experimental workflow.

Conclusion

This compound and Eupalinolide J both exhibit potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. However, they display distinct mechanistic profiles. This compound induces G2/M phase arrest and modulates the Akt/p38 MAPK pathway, while Eupalinolide J triggers G0/G1 phase arrest and uniquely inhibits metastasis via STAT3 degradation. This comparative analysis underscores the therapeutic potential of these sesquiterpene lactones and highlights the subtle structural differences that can lead to divergent biological activities, providing a valuable framework for future drug development and optimization efforts. Further research involving direct comparative studies on a broader range of cell lines is warranted to fully elucidate their relative potency and therapeutic indices.

References

Eupalinolide O vs. Doxorubicin: A Comparative Analysis in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-cancer properties of Eupalinolide O, a novel sesquiterpene lactone, and Doxorubicin (B1662922), a conventional chemotherapeutic agent, in preclinical breast cancer models. The following sections present a comprehensive overview of their mechanisms of action, quantitative efficacy data, and the experimental protocols used to generate these findings.

Executive Summary

This compound and Doxorubicin both exhibit potent cytotoxic effects against breast cancer cells, albeit through distinct mechanisms. Doxorubicin, a long-established anthracycline antibiotic, primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell cycle arrest. In contrast, this compound, a natural compound, induces apoptosis and cell cycle arrest through the modulation of signaling pathways, including the Akt/p38 MAPK cascade, and by promoting the generation of reactive oxygen species (ROS). While direct comparative studies are limited, this guide collates available data to offer a parallel assessment of their performance in relevant breast cancer cell lines.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of this compound and Doxorubicin in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. It is crucial to note that the data presented is collated from separate studies and direct, head-to-head experimental comparisons may yield different results.

Table 1: Cell Viability (IC50) in MDA-MB-231 Cells

CompoundIncubation TimeIC50 (µM)Citation
This compound24 h10.34[1]
48 h5.85[1]
72 h3.57[1]
Doxorubicin48 h1.0[2]
Not Specified6.602[3]

Table 2: Induction of Apoptosis in MDA-MB-231 Cells

CompoundConcentration (nM)Apoptotic Cells (%)Citation
Doxorubicin506.75[3]
20015.0[3]
8008.25[3]

Note: Quantitative data for this compound-induced apoptosis in MDA-MB-231 cells was not available in the reviewed literature. However, studies on the related compound eupatorin (B191229) in MDA-MB-231 cells showed a significant increase in both early and late apoptotic cell populations after 24 and 48 hours of treatment[4].

Table 3: Cell Cycle Arrest in MDA-MB-231 Cells

CompoundConcentration (nM)Cell Cycle Phase Arrest% of Cells in Arrested PhaseCitation
Doxorubicin800G2/M45.67[5]

Note: this compound has been shown to induce G2/M phase cell cycle arrest in breast cancer cells, though specific quantitative data for MDA-MB-231 cells was not available in the reviewed literature[6].

Mechanisms of Action

This compound: Targeting Signaling Pathways

This compound exerts its anti-cancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway[7]. Increased ROS levels can lead to cellular stress and damage, triggering programmed cell death. The compound has been shown to decrease the phosphorylation of Akt, a key protein in cell survival pathways, while increasing the phosphorylation of p38, a protein involved in stress-induced apoptosis[7].

Eupalinolide_O_Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Akt Akt This compound->Akt p38 MAPK p38 MAPK This compound->p38 MAPK Apoptosis Apoptosis ROS Generation->Apoptosis p-Akt (Inactive) p-Akt (Inactive) Akt->p-Akt (Inactive) Inhibition p-Akt (Inactive)->Apoptosis p-p38 MAPK (Active) p-p38 MAPK (Active) p38 MAPK->p-p38 MAPK (Active) Activation p-p38 MAPK (Active)->Apoptosis

Caption: this compound Signaling Pathway in Breast Cancer Cells.

Doxorubicin: DNA Damage and Enzyme Inhibition

Doxorubicin's primary mechanism of action involves its intercalation into the DNA double helix, which disrupts DNA replication and transcription[8][9]. This intercalation also interferes with the function of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication[8]. By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the activation of apoptotic pathways[8][9].

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Topoisomerase II-DNA Complex Topoisomerase II-DNA Complex DNA Intercalation->Topoisomerase II-DNA Complex Stabilization Topoisomerase II->Topoisomerase II-DNA Complex DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II-DNA Complex->DNA Double-Strand Breaks Cell Cycle Arrest Cell Cycle Arrest DNA Double-Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis

Caption: Doxorubicin's Mechanism of Action in Cancer Cells.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed breast cancer cells in 96-well plates Treat Cells Treat cells with varying concentrations of This compound or Doxorubicin Seed Cells->Treat Cells Add MTT Add MTT solution to each well Treat Cells->Add MTT Incubate Incubate for 2-4 hours (Formazan crystal formation) Add MTT->Incubate Add Solubilizer Add solubilizing agent (e.g., DMSO) Incubate->Add Solubilizer Measure Absorbance Measure absorbance at 570 nm Add Solubilizer->Measure Absorbance

Caption: General Workflow for an MTT Cell Viability Assay.

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin. Control wells receive medium with the vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or Doxorubicin for a specified time.

  • Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with Propidium Iodide (PI), which binds stoichiometrically to DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Topoisomerase II Decatenation Assay

This in vitro assay assesses the inhibitory effect of a compound on the decatenating activity of topoisomerase II.

  • Reaction Setup: Recombinant human topoisomerase IIα is incubated with kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, in a reaction buffer containing ATP and varying concentrations of the test compound (e.g., doxorubicin)[10][11].

  • Incubation: The reaction mixture is incubated at 37°C to allow the enzyme to decatenate the kDNA into individual minicircles[10][11].

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye (e.g., ethidium (B1194527) bromide)[12].

  • Gel Electrophoresis: The reaction products are separated by agarose (B213101) gel electrophoresis. Catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel[12].

  • Visualization and Analysis: The DNA bands are visualized under UV light, and the degree of inhibition is determined by the reduction in the amount of decatenated minicircles compared to the control[12].

Conclusion

Both this compound and Doxorubicin demonstrate significant anti-cancer activity in breast cancer models. Doxorubicin remains a potent and widely used chemotherapeutic, but its clinical utility is often limited by cardiotoxicity. This compound presents a promising alternative with a distinct mechanism of action that involves the induction of apoptosis through ROS generation and modulation of key signaling pathways. The data collated in this guide, while not from direct comparative studies, suggests that this compound has the potential to be an effective agent against breast cancer, particularly in the context of triple-negative breast cancer. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two compounds.

References

Eupalinolide O: An Objective Evaluation as a STAT3 Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the quest for novel therapeutics targeting oncogenic signaling pathways, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical target. Constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers, driving tumor cell proliferation, survival, invasion, and angiogenesis. This guide provides a comprehensive evaluation of Eupalinolide O's potential as a direct STAT3 inhibitor, comparing its activity with established inhibitors of this pathway. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a data-driven perspective on the current validation status of this compound.

While this compound, a sesquiterpene lactone, has demonstrated pro-apoptotic effects in cancer cells, direct evidence validating it as a STAT3 pathway inhibitor remains limited. In contrast, its analogue, Eupalinolide J, has been reported to affect the STAT3 pathway, although a key study on this topic has been retracted, warranting cautious interpretation of the data.[1][2] This guide will present the available data for this compound and juxtapose it with the well-documented mechanisms and quantitative performance of established STAT3 inhibitors.

Comparative Analysis of STAT3 Inhibitors

The validation of a STAT3 inhibitor hinges on its ability to modulate key events in the signaling cascade. An ideal inhibitor would demonstrate potent and selective disruption of STAT3 phosphorylation, dimerization, nuclear translocation, and DNA binding, leading to the downregulation of target gene expression. The following table summarizes the performance of this compound (based on available literature for related compounds) and several well-characterized STAT3 inhibitors.

CompoundTarget DomainMechanism of ActionIC50 (Cell-Free)IC50 (Cell-Based)Key References
This compound UnknownPrimarily induces apoptosis via ROS generation and Akt/p38 MAPK pathway modulation. Direct STAT3 inhibition is not well-documented.Not ReportedNot Reported[3]
Eupalinolide J DNA Binding Domain (predicted)Promotes ubiquitin-dependent degradation of STAT3.[4] (Note: A key paper on its STAT3 activity has been retracted[1])Not Reported3.74 ± 0.58 µM (MDA-MB-231)[5][6]
Stattic SH2 DomainInhibits STAT3 activation, dimerization, and nuclear translocation by binding to the SH2 domain.[7][8][9]5.1 µM2.56 - 3.48 µM (HNSCC cell lines)[7][10][11]
S3I-201 (NSC 74859) SH2 DomainSelectively inhibits STAT3 DNA-binding activity.[12][13] However, it has also been reported to act as a non-selective alkylating agent.[14]86 ± 33 µM~100 µM (Breast cancer cell lines)[13][15][16]
Niclosamide DNA Binding DomainInhibits STAT3 activation, nuclear translocation, and transactivation.[17][18]219 ± 43.4 µM (disrupts STAT3-DNA binding)0.7 µM (Du145 cells)[17][19][20]
Cryptotanshinone (B1669641) SH2 DomainInhibits STAT3 Tyr705 phosphorylation and dimerization.[21][22]4.6 µM7 µM (DU145 cells)[22][23][24]
AZD9150 STAT3 mRNAAntisense oligonucleotide that mediates the degradation of STAT3 mRNA, preventing protein synthesis.[25][26]Not ApplicableNot Applicable[27][28][29]

Experimental Protocols for STAT3 Inhibitor Validation

Objective validation of a potential STAT3 inhibitor requires a series of well-defined experiments. Below are the methodologies for key assays frequently cited in the characterization of STAT3 inhibitors.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To determine the effect of the compound on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Y705), a critical step in its activation.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (e.g., MDA-MB-231, DU145) and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Stattic) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-STAT3 (Y705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the ability of the compound to inhibit the binding of STAT3 to its DNA consensus sequence.

Protocol:

  • Nuclear Extract Preparation: Treat cells with the test compound, and then prepare nuclear extracts using a nuclear extraction kit.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE) with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer, in the presence or absence of the test compound. For competition assays, include an excess of unlabeled probe.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the complexes by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).

  • Analysis: A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of DNA binding.

STAT3-Dependent Luciferase Reporter Assay

Objective: To measure the effect of the compound on the transcriptional activity of STAT3.

Protocol:

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing STAT3 binding sites upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization).

  • Treatment: After transfection, treat the cells with the test compound. If the cells do not have constitutively active STAT3, stimulate the pathway with an appropriate cytokine (e.g., IL-6).

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A reduction in the normalized luciferase activity indicates inhibition of STAT3 transcriptional function.

Fluorescence Polarization (FP) Assay

Objective: To quantify the direct binding of a compound to the STAT3 protein, typically the SH2 domain.

Protocol:

  • Reagents: Use purified recombinant STAT3 protein and a fluorescently labeled phosphopeptide probe that binds to the SH2 domain.

  • Assay Setup: In a microplate, add the STAT3 protein, the fluorescent probe, and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Analysis: The binding of the large STAT3 protein to the small fluorescent probe results in a high polarization value. A small molecule inhibitor that displaces the probe will cause a decrease in polarization. Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Visualization

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Ub Ubiquitin DNA DNA STAT3_active->DNA Nuclear Translocation & DNA Binding Proteasome Proteasome Target_Genes Target Gene (e.g., Cyclin D1, Bcl-xL, Survivin) DNA->Target_Genes Transcription Stattic Stattic S3I-201 Cryptotanshinone Stattic->STAT3_active Inhibits Dimerization Niclosamide Niclosamide Niclosamide->DNA Inhibits DNA Binding Eupalinolide_J Eupalinolide J Eupalinolide_J->STAT3_inactive Promotes Degradation AZD9150 AZD9150 AZD9150->STAT3_inactive Inhibits Synthesis

Caption: The STAT3 signaling pathway and points of inhibition by various compounds.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models FP Fluorescence Polarization (Direct Binding) EMSA EMSA (DNA Binding) FP->EMSA Luciferase Luciferase Reporter (Transcriptional Activity) EMSA->Luciferase Western Western Blot (p-STAT3 Levels) Luciferase->Western Cell_Viability Cell Viability/Apoptosis Assay Western->Cell_Viability Gene_Expression qRT-PCR (Target Gene Expression) Cell_Viability->Gene_Expression Xenograft Tumor Xenograft Model (Efficacy & Toxicity) Gene_Expression->Xenograft Logical_Relationship cluster_eupalinolide This compound cluster_established Established STAT3 Inhibitors EO_activity Induces Apoptosis EO_mechanism via ROS Generation & Akt/p38 MAPK Pathway EO_activity->EO_mechanism EO_stat3 Direct STAT3 Inhibition? EO_mechanism->EO_stat3 Limited Evidence Established_activity Inhibit STAT3 Pathway Established_mechanism Direct binding to STAT3 (SH2 or DBD) or Inhibition of STAT3 synthesis Established_activity->Established_mechanism

References

Eupalinolides in Oncology: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the anti-cancer properties of various eupalinolides, a class of sesquiterpene lactones showing significant promise in oncology research. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the cytotoxic effects of eupalinolides A, B, J, and O, detailing their mechanisms of action and providing standardized experimental protocols.

Comparative Cytotoxicity of Eupalinolides

The in vitro efficacy of eupalinolides has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The table below summarizes the IC50 values for several eupalinolides, highlighting their differential effects on various cancer types.

EupalinolideCancer Cell LineCell TypeIC50 (µM)
Eupalinolide A MHCC97-L, HCCLM3Hepatocellular Carcinoma~10[1]
Eupalinolide B MiaPaCa-2Pancreatic CancerMore pronounced effect than A & O[2]
TU686Laryngeal Cancer6.73
TU212Laryngeal Cancer1.03
M4eLaryngeal Cancer3.12
AMC-HN-8Laryngeal Cancer2.13
Hep-2Laryngeal Cancer9.07
LCCLaryngeal Cancer4.20
Eupalinolide J PC-3, DU-145Prostate CancerMarked anti-proliferative activity[3]
Eupalinolide O MDA-MB-468Breast Cancer1.04 (at 72h)[4]
MDA-MB-231Triple-Negative Breast Cancer10.34 (24h), 5.85 (48h), 3.57 (72h)[5]
MDA-MB-453Triple-Negative Breast Cancer11.47 (24h), 7.06 (48h), 3.03 (72h)[5]

Key Mechanisms of Action and Signaling Pathways

Eupalinolides exert their anti-cancer effects through the modulation of multiple cellular signaling pathways, leading to the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.

  • Eupalinolide A has been shown to induce autophagy-mediated cell death in hepatocellular carcinoma cells by activating the ROS/ERK signaling pathway.[1]

  • Eupalinolide B demonstrates its anti-pancreatic cancer activity by generating reactive oxygen species (ROS) and potentially inducing cuproptosis, a form of copper-dependent cell death.[2]

  • Eupalinolide J is a potent inducer of apoptosis and cell cycle arrest in prostate cancer cells.[3] Furthermore, it inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of the STAT3 protein.[6]

  • This compound triggers apoptosis in breast cancer cells via caspase activation and the disruption of the mitochondrial membrane potential.[4] In triple-negative breast cancer, its mechanism involves the modulation of ROS generation and the Akt/p38 MAPK signaling pathway.[5]

Eupalinolide_A_Signaling_Pathway Eupalinolide A Eupalinolide A ROS ROS Eupalinolide A->ROS ERK ERK ROS->ERK Autophagy Autophagy ERK->Autophagy Cell Death Cell Death Autophagy->Cell Death

Caption: Eupalinolide A induces autophagy-mediated cell death via ROS/ERK.

Eupalinolide_J_Signaling_Pathway Eupalinolide J Eupalinolide J STAT3 STAT3 Eupalinolide J->STAT3 promotes degradation Ubiquitination Ubiquitination STAT3->Ubiquitination MMP-2/MMP-9 MMP-2/MMP-9 STAT3->MMP-2/MMP-9 downregulates Degradation Degradation Ubiquitination->Degradation Metastasis Metastasis MMP-2/MMP-9->Metastasis inhibits Eupalinolide_O_Signaling_Pathway This compound This compound ROS ROS This compound->ROS Akt Akt ROS->Akt modulates p38_MAPK p38 MAPK ROS->p38_MAPK modulates Apoptosis Apoptosis Akt->Apoptosis p38_MAPK->Apoptosis Experimental_Workflow_MTT_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement Seeding Seed Cells in 96-well Plate Adhesion Allow Adhesion (Overnight) Seeding->Adhesion Treatment Add Eupalinolide Adhesion->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Solution Incubation->MTT_add Formazan Dissolve Formazan MTT_add->Formazan Absorbance Measure Absorbance Formazan->Absorbance

References

Validating the Anti-Metastatic Potential of Eupalinolide O: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-metastatic potential of Eupalinolide O against established chemotherapeutic agents, paclitaxel (B517696) and doxorubicin (B1662922). Due to the limited direct experimental data on the anti-metastatic activity of this compound, this guide leverages data from the closely related compound, Eupalinolide J, to infer its potential effects on cell migration and invasion. This is supplemented with available data on this compound's pro-apoptotic activity in the same breast cancer cell line.

Comparative Analysis of Anti-Metastatic and Anti-Proliferative Effects

The following tables summarize the quantitative data on the effects of Eupalinolides, paclitaxel, and doxorubicin on triple-negative breast cancer (TNBC) cells, primarily the MDA-MB-231 cell line.

Table 1: Inhibition of Cancer Cell Migration and Invasion

CompoundAssayCell LineConcentration% Inhibition / EffectCitation
Eupalinolide J Wound HealingU2512.5 µMSignificant reduction in wound closure[1]
MDA-MB-2312.5 µMSignificant reduction in wound closure[1]
Transwell MigrationU2512.5 µMSignificant inhibition[1]
MDA-MB-2312.5 µMSignificant inhibition[1]
Transwell InvasionU2512.5 µMSignificant inhibition[1]
MDA-MB-2312.5 µMSignificant inhibition[1]
Paclitaxel Wound HealingMDA-MB-231Not SpecifiedSignificant decrease in migration ability[2]
Transwell MigrationMCF730 nM~35.8% inhibition[3]
Doxorubicin Transwell MigrationMCF7200 nM~56% increase in migration[3]
Transwell InvasionMCF7200 nM~55.8% increase in invasion[3]
MDA-MB-2310.1 µM3.92-fold increase in migration[4]
MDA-MB-2310.1 µM1.36-fold increase in invasion[4]

Table 2: Effects on Cancer Cell Proliferation and Viability (IC50 Values)

CompoundCell LineTime PointIC50 Value (µM)Citation
This compound MDA-MB-23124h10.34[5]
48h5.85[5]
72h3.57[5]
MDA-MB-45324h11.47[5]
48h7.06[5]
72h3.03[5]
Eupalinolide J MDA-MB-231Not Specified3.74 ± 0.58[6]
MDA-MB-468Not Specified4.30 ± 0.39[6]
Doxorubicin MCF7Not Specified0.2[3]
MDA-MB-23172h6.5[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Wound Healing Assay (Scratch Assay)

This assay is utilized to assess collective cell migration in vitro.

  • Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or gap in the monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the test compound (e.g., Eupalinolide J, paclitaxel, or doxorubicin) at the desired concentrations. A vehicle-treated group serves as the control.

  • Image Acquisition: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24, 48 hours) using an inverted microscope.

  • Data Analysis: The area of the wound is measured at each time point using software like ImageJ. The percentage of wound closure is calculated relative to the initial wound area.

Transwell Migration and Invasion Assays

These assays are employed to evaluate the migratory and invasive potential of individual cancer cells.

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with a layer of Matrigel or another extracellular matrix component. For migration assays, the insert is left uncoated.

  • Cell Seeding: Resuspend serum-starved cells in a serum-free medium containing the test compound and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant: Add a medium containing a chemoattractant, such as fetal bovine serum, to the lower chamber.

  • Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow cells to migrate or invade through the membrane.

  • Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with a stain like crystal violet.

  • Data Analysis: Count the number of stained cells in multiple fields of view under a microscope. The results are often expressed as the percentage of migrated/invaded cells relative to the control group.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in metastasis.

  • Cell Lysis: Treat cells with the test compound for a specified duration, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., STAT3, MMP-2, MMP-9).

  • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Eupalinolide J Anti-Metastatic Signaling Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Promotes Degradation Ub Ubiquitination & Degradation STAT3->Ub MMP2 MMP-2 STAT3->MMP2 Upregulates MMP9 MMP-9 STAT3->MMP9 Upregulates pSTAT3 p-STAT3 pSTAT3->STAT3 Phosphorylation Metastasis Cell Migration & Invasion MMP2->Metastasis MMP9->Metastasis G cluster_1 Wound Healing Assay Workflow Start Seed Cells to Confluence Scratch Create Scratch Start->Scratch Treat Treat with Compound Scratch->Treat Image0 Image at 0h Treat->Image0 Incubate Incubate (e.g., 24h) Image0->Incubate Image24 Image at 24h Incubate->Image24 Analyze Analyze Wound Closure Image24->Analyze G cluster_2 Transwell Invasion Assay Workflow Coat Coat Insert with Matrigel Seed Seed Cells in Upper Chamber with Compound Coat->Seed Chemo Add Chemoattractant to Lower Chamber Seed->Chemo Incubate Incubate (e.g., 48h) Chemo->Incubate Remove Remove Non-Invading Cells Incubate->Remove Stain Stain Invading Cells Remove->Stain Count Count Invading Cells Stain->Count

References

A Head-to-Head Comparison: Eupalinolide O vs. Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a detailed, evidence-based comparison of Eupalinolide O, a novel sesquiterpene lactone, and paclitaxel (B517696), a well-established chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their mechanisms of action, cytotoxicity, and effects on cellular processes, supported by experimental data.

Mechanism of Action: A Tale of Two Pathways

This compound and paclitaxel exert their anticancer effects through distinct molecular mechanisms, ultimately leading to cell cycle arrest and apoptosis.

This compound , isolated from Eupatorium lindleyanum DC., has demonstrated significant anticancer activity, particularly against breast cancer cells.[1][2] Its mechanism primarily involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[2][3] this compound treatment leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][4] This is followed by the activation of caspases, executing the programmed cell death.[1][4] Furthermore, this compound has been shown to induce cell cycle arrest at the G2/M phase by decreasing the expression of cyclin B1 and cdc2.[1][4]

Paclitaxel , a member of the taxane (B156437) family of drugs, is a widely used chemotherapeutic for various cancers, including ovarian, breast, and lung cancer.[5][6] Its primary mechanism of action is the stabilization of microtubules, which are crucial for cell division.[7][8][9] By binding to the β-tubulin subunit, paclitaxel prevents the disassembly of microtubules, leading to the formation of non-functional microtubule bundles.[7][8] This disruption of microtubule dynamics interferes with mitotic spindle assembly, causing the cell cycle to arrest at the G2/M phase.[6][9][10] Prolonged mitotic arrest ultimately triggers apoptosis.[10][11][12] Paclitaxel-induced apoptosis is associated with the activation of multiple signaling pathways, including the PI3K/Akt and MAPK pathways.[11][13][14]

Comparative Cytotoxicity

The cytotoxic effects of both compounds have been evaluated in various cancer cell lines, with efficacy often measured by the half-maximal inhibitory concentration (IC50).

CompoundCell LineCancer TypeIC50 ValueExposure TimeCitation
This compound MDA-MB-468Human Breast Cancer1.04 µM72 h[4]
MDA-MB-231Triple-Negative Breast Cancer10.34 µM24 h[2]
MDA-MB-231Triple-Negative Breast Cancer5.85 µM48 h[2]
MDA-MB-231Triple-Negative Breast Cancer3.57 µM72 h[2]
MDA-MB-453Triple-Negative Breast Cancer11.47 µM24 h[2]
MDA-MB-453Triple-Negative Breast Cancer7.06 µM48 h[2]
MDA-MB-453Triple-Negative Breast Cancer3.03 µM72 h[2]
Paclitaxel 8 Human Tumor Cell LinesVarious2.5 - 7.5 nM24 h[15][16]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Impact on Apoptosis and Cell Cycle

Both this compound and paclitaxel are potent inducers of apoptosis and cause cell cycle arrest, albeit through different primary triggers.

FeatureThis compoundPaclitaxel
Primary Apoptotic Trigger ROS Generation & Akt/p38 MAPK modulation[2][3]Microtubule stabilization & mitotic arrest[7][9][10]
Mitochondrial Involvement Loss of mitochondrial membrane potential[4]Release of cytochrome c[11]
Caspase Activation Activation of caspases[1][4]Activation of caspase-3 and -9[11][17]
Cell Cycle Arrest G2/M phase[1][4]G2/M phase[6][10][18]
Key Regulatory Proteins Decreased Cyclin B1 and cdc2[1]Inhibition of anaphase-promoting complex (APC/C)

Visualizing the Mechanisms

To further elucidate the distinct and overlapping pathways affected by this compound and paclitaxel, the following diagrams illustrate their signaling cascades and a typical experimental workflow for their comparison.

Eupalinolide_O_Signaling_Pathway This compound This compound ROS ROS This compound->ROS Akt Akt (Suppression) ROS->Akt p38_MAPK p38 MAPK (Activation) ROS->p38_MAPK Mitochondrion Mitochondrion Akt->Mitochondrion p38_MAPK->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound induced apoptosis pathway.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest PI3K_Akt PI3K/Akt (Inhibition) Mitotic_Arrest->PI3K_Akt MAPK MAPK (Activation) Mitotic_Arrest->MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis

Paclitaxel induced apoptosis pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Comparative Assays Cancer_Cells Cancer Cell Lines (e.g., MDA-MB-231) Control Vehicle Control Eupalinolide_O This compound Paclitaxel Paclitaxel Cytotoxicity Cytotoxicity Assay (MTT) Control->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Control->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Control->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Control->Western_Blot Eupalinolide_O->Cytotoxicity Eupalinolide_O->Apoptosis Eupalinolide_O->Cell_Cycle Eupalinolide_O->Western_Blot Paclitaxel->Cytotoxicity Paclitaxel->Apoptosis Paclitaxel->Cell_Cycle Paclitaxel->Western_Blot Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Workflow for comparing this compound and Paclitaxel.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer effects of this compound and paclitaxel, based on methodologies described in the cited literature.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effects of the compounds on cancer cells.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or paclitaxel for specified time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[2][4]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Objective: To quantify the induction of apoptosis.

  • Methodology:

    • Treat cells with the compounds for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Cell Cycle Analysis
  • Objective: To determine the effect of the compounds on cell cycle progression.

  • Methodology:

    • Treat cells with the compounds for the desired duration.

    • Harvest and fix the cells in cold ethanol.

    • Wash the cells and treat them with RNase A to remove RNA.

    • Stain the cellular DNA with Propidium Iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][18]

Western Blot Analysis
  • Objective: To investigate the effect of the compounds on the expression of key signaling proteins.

  • Methodology:

    • Treat cells with the compounds and lyse them to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with primary antibodies against the target proteins (e.g., Akt, p38, Bcl-2, caspases, cyclin B1).

    • Incubate the membrane with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][4]

Conclusion

This compound and paclitaxel are both effective inducers of apoptosis and cell cycle arrest in cancer cells. However, they achieve these outcomes through fundamentally different mechanisms. Paclitaxel's well-established role as a microtubule stabilizer contrasts with this compound's action through ROS generation and modulation of the Akt/p38 MAPK pathway. The data presented in this guide highlights this compound as a promising novel compound for further investigation in cancer therapy. Direct head-to-head preclinical and clinical studies are warranted to definitively compare their therapeutic indices and potential for combination therapies.

References

Therapeutic & Disease-specific Applications

Eupalinolide O: A Promising Apoptosis-Inducing Agent in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer activity, particularly in inducing apoptosis in breast cancer cells. This document provides a comprehensive overview of the cellular effects of this compound, detailing its mechanism of action and providing standardized protocols for its investigation. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for breast cancer, with a focus on triple-negative breast cancer (TNBC) subtypes.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide.[1] Triple-negative breast cancer (TNBC), accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This subtype is associated with a more aggressive clinical course and limited targeted therapeutic options.[1][2] Natural compounds have emerged as a promising source for novel anti-cancer agents. This compound, a sesquiterpene lactone, has shown potent cytotoxic and pro-apoptotic effects in various breast cancer cell lines, making it a compound of significant interest for further investigation.[3][4]

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis, or programmed cell death. This is achieved through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[1][2]

Key Molecular Events:

  • ROS Generation: this compound treatment leads to an increase in intracellular ROS levels. ROS are known to be crucial mediators of apoptosis.[1]

  • Mitochondrial Dysfunction: The compound induces a loss of mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptotic pathway.[1][3][4]

  • Caspase Activation: this compound triggers the activation of caspase cascades, including caspase-3 and caspase-9, which are executioner caspases in apoptosis.[1][3][4]

  • Modulation of Signaling Pathways: this compound has been shown to regulate the Akt/p38 MAPK signaling pathway. It inhibits the phosphorylation of Akt, a pro-survival kinase, and promotes the phosphorylation of p38 MAPK, which is involved in apoptosis.[1][4]

  • Regulation of Bcl-2 Family Proteins: The treatment with this compound leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bad.[4]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
Cell LineCancer TypeAssayTime PointIC50 (µM)Key FindingsReference
MDA-MB-468Triple-NegativeMTT72 h1.04Induces apoptosis and G2/M cell cycle arrest.[4]
MDA-MB-231Triple-NegativeMTT24 h10.34Suppresses cell viability and colony formation.[1]
MTT48 h5.85[1]
MTT72 h3.57[1]
MDA-MB-453Triple-NegativeMTT24 h11.47Inhibits cell viability and proliferation.[1]
MTT48 h7.06[1]
MTT72 h3.03[1]
MCF 10ANormal Breast EpithelialMTT-InsensitiveShows selectivity for cancer cells.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 h). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

Materials:

  • Breast cancer cells treated with this compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-p38, p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Eupalinolide_O_Signaling_Pathway cluster_cell Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus EO This compound ROS ↑ ROS Generation EO->ROS Akt Akt (Pro-survival) EO->Akt p38 p38 MAPK EO->p38 MMP ↓ Mitochondrial Membrane Potential ROS->MMP pAkt ↓ p-Akt Akt->pAkt Bcl2 ↓ Bcl-2/Bcl-xL (Anti-apoptotic) pAkt->Bcl2 Bax ↑ Bax/Bad (Pro-apoptotic) pAkt->Bax pp38 ↑ p-p38 p38->pp38 pp38->Bcl2 pp38->Bax Bcl2->MMP Bax->MMP Casp9 ↑ Caspase-9 MMP->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in breast cancer cells.

Experimental_Workflow start Start: Breast Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein data Data Analysis and Interpretation viability->data apoptosis->data protein->data

Caption: Experimental workflow for investigating the effects of this compound.

References

Eupalinolide O: A Potential Therapeutic Agent for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Preclinical Research

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer, accounting for 15-20% of all cases.[1] It is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, which renders it unresponsive to conventional hormonal or HER2-targeted therapies.[1] This limitation in targeted treatment options necessitates the exploration of novel therapeutic agents. Eupalinolide O, a sesquiterpene lactone extracted from the traditional Chinese medicine Eupatorium lindleyanum DC., has emerged as a promising candidate for TNBC therapy.[1] Preclinical studies have demonstrated its ability to inhibit TNBC cell growth and induce apoptosis both in vitro and in vivo.[1][2] These application notes provide a summary of the key findings and detailed protocols for the preclinical evaluation of this compound in TNBC research.

Data Presentation

The anti-cancer effects of this compound on TNBC have been quantified through various in vitro and in vivo assays. The following tables summarize the key data from studies on TNBC cell lines MDA-MB-231 and MDA-MB-453.[1]

Table 1: In Vitro Efficacy of this compound on TNBC Cell Lines [1]

ParameterCell Line24h48h72h
IC50 (µM) MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03
Colony Formation Inhibition MDA-MB-231See Note 1
MDA-MB-453See Note 2
Apoptosis Rate MDA-MB-231Increased (p < 0.01)
MDA-MB-453Increased (p < 0.01)

Note 1: Colony numbers for MDA-MB-231 cells were reduced to 76.00 ± 7.00, 68.00 ± 6.08 (p < 0.01), 59.67 ± 6.11 (p < 0.01), and 31.33 ± 3.21 (p < 0.01) after exposure to 1, 5, 10, and 20 µM of this compound, respectively.[1] Note 2: Colony numbers for MDA-MB-453 cells were reduced to 78.33 ± 8.08, 71.67 ± 6.66, 61.67 ± 5.13 (p < 0.05), and 53.00 ± 4.36 (p < 0.01) after exposure to 1, 5, 10, and 20 µM of this compound, respectively.[1]

Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Model [1]

ParameterFinding
Tumor Growth Suppressed
Ki67 Expression Suppressed
Caspase-3 Expression Upregulated
ROS Generation Downregulated in tumor tissue
Akt Phosphorylation Downregulated
p38 Phosphorylation Upregulated

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound in TNBC are mediated through the modulation of specific signaling pathways. A visual representation of its mechanism and a standard experimental workflow for its evaluation are provided below.

G cluster_cell TNBC Cell EO This compound ROS ROS Generation EO->ROS Modulates Akt Akt Phosphorylation ROS->Akt Inhibits p38 p38 MAPK Phosphorylation ROS->p38 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p38->Apoptosis Promotes

Caption: this compound signaling pathway in TNBC cells.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_culture TNBC Cell Culture (MDA-MB-231, MDA-MB-453) mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay colony_assay Colony Formation Assay cell_culture->colony_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis_assay xenograft TNBC Xenograft Model (Nude Mice) mtt_assay->xenograft Promising Results Lead to western_blot Western Blot Analysis (Akt, p38, Caspase-3) apoptosis_assay->western_blot treatment This compound Treatment xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Ex Vivo Analysis (Immunohistochemistry, Western Blot) monitoring->analysis

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the referenced literature and standard laboratory practices.[1]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on TNBC cells.

  • Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 2 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Seed TNBC cells in 6-well plates and treat with this compound (e.g., 5 µM and 10 µM) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Western Blot Analysis

This protocol is used to detect changes in protein expression in key signaling pathways.

  • Protein Extraction: Lyse the treated TNBC cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-p38, p38, caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

  • Animal Model: Use female BALB/c nude mice (4-6 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 2.5 x 10⁶ luciferase-labeled TNBC cells (MDA-MB-231 or MDA-MB-453) into the mammary fat pads of the mice.[1]

  • Treatment: When tumors are palpable, randomize the mice into control and treatment groups. Administer this compound (e.g., low and high doses) and a vehicle control via intraperitoneal injection for a specified period (e.g., 20 days).[1]

  • Tumor Monitoring: Measure tumor volume every 3 days using calipers.[1] Monitor tumor growth and distribution using an in vivo bioluminescence imaging system.[1]

  • Endpoint Analysis: At the end of the experiment, euthanize the mice, and excise and weigh the tumors.[1] A portion of the tumor tissue can be used for hematoxylin-eosin (HE) staining, immunohistochemistry (for Ki67 and caspase-3), and western blotting.[1]

Conclusion

This compound demonstrates significant anti-cancer activity against triple-negative breast cancer by inducing apoptosis through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway.[1][2] The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and explore its development as a novel treatment for TNBC.

References

Application Notes: Eupalinolide O as a Targeted Agent in Triple-Negative Breast Cancer via the Akt/p38 MAPK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer with limited therapeutic options due to the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] The Akt/p38 MAPK signaling pathway is frequently dysregulated in TNBC, playing a crucial role in cell proliferation, survival, and apoptosis resistance. Eupalinolide O, a novel sesquiterpene lactone, has emerged as a promising anti-cancer agent. Recent studies have demonstrated that this compound induces apoptosis in human TNBC cells by modulating the generation of reactive oxygen species (ROS) and targeting the Akt/p38 MAPK signaling pathway.[1][2] These findings suggest that this compound could be a potential candidate for the development of targeted therapies for TNBC.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects in TNBC through a multi-faceted mechanism. It has been shown to increase the intracellular levels of ROS, which in turn modulates the Akt/p38 MAPK signaling cascade.[1] Specifically, this compound treatment leads to a decrease in the phosphorylation of Akt, a key survival kinase, and an increase in the phosphorylation of p38 MAPK, a protein associated with the induction of apoptosis.[1][2] This targeted modulation of the Akt/p38 MAPK pathway ultimately leads to the induction of apoptosis and the inhibition of TNBC cell proliferation.[1]

This compound This compound ROS Generation ROS Generation This compound->ROS Generation Akt Akt ROS Generation->Akt Inactivation p38 p38 ROS Generation->p38 Activation p-Akt (Inactive) p-Akt (Inactive) Cell Proliferation Cell Proliferation p-Akt (Inactive)->Cell Proliferation Akt->p-Akt (Inactive) p-p38 (Active) p-p38 (Active) Apoptosis Apoptosis p-p38 (Active)->Apoptosis p38->p-p38 (Active)

Mechanism of this compound in TNBC.

Quantitative Data

The following tables summarize the quantitative effects of this compound on TNBC cell lines as reported in preclinical studies.

Table 1: Cytotoxicity of this compound in TNBC Cell Lines (IC50 Values)

Cell Line24h (µM)48h (µM)72h (µM)
MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03
Data from a study by Zhao et al. (2022) demonstrates the dose- and time-dependent cytotoxic effects of this compound on TNBC cells.[1]

Table 2: Effect of this compound on TNBC Cell Colony Formation

Cell LineTreatment (µM)Colony Number (Mean ± SD)
MDA-MB-2310Not specified
176.00 ± 7.00
568.00 ± 6.08
1059.67 ± 6.11
2031.33 ± 3.21
MDA-MB-4530Not specified
178.33 ± 8.08
571.67 ± 6.66
1061.67 ± 5.13
2053.00 ± 4.36
This compound significantly suppresses the colony-forming ability of TNBC cells in a dose-dependent manner.[1]

Table 3: Modulation of Akt/p38 MAPK Pathway by this compound in TNBC Cells

ProteinTreatment (10 µM EO)Effect
p-AktThis compoundMarkedly Decreased
p-p38This compoundObviously Increased
Western blot analysis reveals that this compound treatment for 48 hours modulates the phosphorylation status of key proteins in the Akt/p38 MAPK pathway in TNBC cells.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on TNBC cells.

cluster_0 In Vitro Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Clonogenic Assay Clonogenic Assay This compound Treatment->Clonogenic Assay Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) This compound Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Western Blot This compound Treatment->Western Blot

Experimental workflow for studying this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on TNBC cells.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-453)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed TNBC cells into 96-well plates at a density of 4,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO concentration matched to the highest this compound dose).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Clonogenic Assay

This protocol assesses the long-term proliferative potential of TNBC cells after treatment with this compound.

Materials:

  • TNBC cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with the fixation solution for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • TNBC cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both floating and adherent cells. Wash twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Protocol 4: Western Blot Analysis of Akt/p38 MAPK Pathway

This protocol detects the expression and phosphorylation status of Akt and p38 MAPK.

Materials:

  • TNBC cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (p-Akt, Akt, p-p38, p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Immunoblotting: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt, p-p38, total p38, and a loading control like β-actin to ensure equal protein loading.

References

Application Notes and Protocols: Eupalinolide O in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of interest in oncology research. While direct studies on its efficacy against pancreatic cancer are limited, research on structurally related compounds, such as Eupalinolide B, provides significant insights into its potential therapeutic mechanisms. This document offers detailed application notes and protocols based on available data for Eupalinolide B in pancreatic cancer and this compound in other cancer types, serving as a foundational guide for researchers investigating the anti-cancer properties of this compound.

Data Presentation

In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the observed cytotoxic effects of Eupalinolide B in different cancer cell lines.

Table 1: IC50 Values of this compound in Human Triple-Negative Breast Cancer (TNBC) Cell Lines [1]

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
MDA-MB-23110.345.853.57
MDA-MB-45311.477.063.03

Table 2: Qualitative Cytotoxic Effects of Eupalinolide B on Pancreatic Cancer Cell Lines [2]

Cell LineObservation
PANC-1Significant inhibition of cell viability.[2]
MiaPaCa-2Significant inhibition of cell viability.[2]
PL-45Significant inhibition of cell viability.[2]

Note: Specific IC50 values for Eupalinolide B in pancreatic cancer cell lines were not available in the reviewed literature. Studies indicate "marked cytotoxicity" and a stronger effect on pancreatic cancer cells compared to normal pancreatic cells.[2]

In Vivo Efficacy

Animal xenograft models have been utilized to evaluate the anti-tumor effects of Eupalinolides.

Table 3: In Vivo Anti-Tumor Activity of Eupalinolides

CompoundCancer TypeAnimal ModelKey Findings
Eupalinolide BPancreatic CancerPANC-1 XenograftReduced tumor growth and decreased expression of Ki-67.[2][3]
This compoundTriple-Negative Breast CancerMDA-MB-231 & MDA-MB-453 XenograftSuppressed tumor growth and Ki67 expression; upregulated caspase-3 expression.[4]

Note: Specific quantitative data on tumor growth inhibition (e.g., percentage) and detailed dosing regimens for the Eupalinolide B pancreatic cancer xenograft model were not fully detailed in the referenced studies.

Signaling Pathways and Mechanism of Action

Eupalinolides exert their anti-cancer effects by modulating various cellular signaling pathways.

Eupalinolide B in Pancreatic Cancer

In pancreatic cancer cells, Eupalinolide B has been shown to induce apoptosis and elevate reactive oxygen species (ROS) levels.[2][3] Furthermore, it disrupts copper homeostasis, suggesting a potential role in inducing cuproptosis.[2][3]

Eupalinolide_B_Pancreatic_Cancer Eupalinolide B Eupalinolide B PCC Pancreatic Cancer Cell Eupalinolide B->PCC ROS ↑ Reactive Oxygen Species (ROS) PCC->ROS Cu_Homeostasis Disruption of Copper Homeostasis PCC->Cu_Homeostasis Apoptosis Apoptosis ROS->Apoptosis Cuproptosis Potential Cuproptosis Cu_Homeostasis->Cuproptosis

Caption: Eupalinolide B action in pancreatic cancer.

This compound in Triple-Negative Breast Cancer

In TNBC cells, this compound's mechanism involves the modulation of ROS generation and the Akt/p38 MAPK signaling pathway to induce apoptosis.[1][4]

Eupalinolide_O_Breast_Cancer This compound This compound TNBC Triple-Negative Breast Cancer Cell This compound->TNBC ROS_Gen Modulation of ROS Generation TNBC->ROS_Gen Akt_p38 Akt/p38 MAPK Signaling Pathway TNBC->Akt_p38 Apoptosis_TNBC Apoptosis ROS_Gen->Apoptosis_TNBC Akt_p38->Apoptosis_TNBC

Caption: this compound action in breast cancer.

Experimental Protocols

The following are generalized methodologies for key experiments. For specific concentrations, incubation times, and reagents, it is crucial to consult the original research articles.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plates Treatment Treat cells with This compound Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Add_MTT Add MTT reagent Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: General workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 24, 48, and 72 hours.[1]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This protocol is for investigating the effect of this compound on protein expression in signaling pathways.

Methodology:

  • Protein Extraction: After treatment with this compound, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, caspases), followed by incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The available data suggests that this compound and its related compounds, particularly Eupalinolide B, hold promise as potential anti-cancer agents. Eupalinolide B has demonstrated efficacy against pancreatic cancer cells by inducing ROS-mediated apoptosis and potentially cuproptosis.[2][3] While direct evidence for this compound in pancreatic cancer is pending, its documented activity in breast cancer via modulation of the Akt/p38 MAPK pathway provides a strong rationale for its investigation in pancreatic and other malignancies.[1][4] The protocols outlined in this document provide a framework for researchers to further explore the therapeutic potential of this compound.

References

Eupalinolide O: Application Notes and Protocols for Investigating Anti-Proliferative Effects on Human Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-proliferative effects of Eupalinolide O, a sesquiterpene lactone, on human cancer cells. Detailed protocols for key experiments are included to facilitate the investigation of its therapeutic potential.

Summary of Anti-Proliferative Activity

This compound has demonstrated significant anti-cancer activity, primarily investigated in human breast cancer cell lines.[1][2][3] Its cytotoxic effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human breast cancer cell lines at different time points.

Cell LineCancer Type24h (µM)48h (µM)72h (µM)
MDA-MB-468 Breast Cancer--1.04
MDA-MB-231 Triple-Negative Breast Cancer10.345.853.57
MDA-MB-453 Triple-Negative Breast Cancer11.477.063.03

Data compiled from studies on the anti-proliferative effects of this compound.[2][3]

Mechanism of Action

This compound exerts its anti-proliferative effects through a multi-faceted mechanism that includes the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: this compound triggers apoptosis in cancer cells, a key mechanism for its anti-tumor activity.[1][2][3] This is characterized by the loss of mitochondrial membrane potential and the activation of caspases, which are crucial enzymes in the apoptotic pathway.[1][2] In triple-negative breast cancer (TNBC) cells, this compound has been shown to induce apoptosis through the intrinsic pathway, evidenced by the downregulation of the mitochondrial membrane potential and activation of caspase-3 and -9.[3]

Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest at the G2/M phase in breast cancer cells.[1][2] This is accompanied by a significant decrease in the expression of cell cycle-related proteins such as cyclin B1 and cdc2.[1]

Signaling Pathway Modulation: The anti-cancer effects of this compound in TNBC cells are associated with the regulation of reactive oxygen species (ROS) generation and the modulation of the Akt/p38 MAPK signaling pathway.[3][4] this compound treatment leads to an increase in ROS levels, which can trigger apoptotic pathways.[3] Furthermore, it has been observed to suppress the phosphorylation of Akt, a key protein in cell survival pathways, and increase the phosphorylation of p38 MAPK, which is involved in apoptosis induction.[3]

This compound Signaling Pathway

Eupalinolide_O_Signaling cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_akt_pathway Akt Pathway cluster_p38_pathway p38 MAPK Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation p-Akt p-Akt This compound->p-Akt Inhibits p-p38 MAPK p-p38 MAPK ROS Generation->p-p38 MAPK Akt Akt Akt->p-Akt Phosphorylation Cell Survival Cell Survival p-Akt->Cell Survival p38 MAPK p38 MAPK p38 MAPK->p-p38 MAPK Phosphorylation Apoptosis Apoptosis p-p38 MAPK->Apoptosis

Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-proliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Human cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from 0 to 20 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Human cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 5 µM and 10 µM) for a specified time (e.g., 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is for determining the effect of this compound on the cell cycle distribution.

Materials:

  • Human cancer cell line

  • This compound

  • 70% ethanol (B145695) (ice-cold)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined.

Western Blot Analysis

This protocol is for analyzing the expression of proteins involved in the signaling pathways affected by this compound.

Materials:

  • Human cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-p38, anti-p-p38, anti-caspase-3, anti-cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as previously described.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

Experimental Workflow

A typical workflow for investigating the anti-proliferative effects of this compound is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Conclusion Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Treatment This compound Treatment (Various Concentrations & Times) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay ROS_Assay ROS Generation Assay Treatment->ROS_Assay Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Western_Blot Western Blot Analysis (Akt, p38, Caspases, etc.) Apoptosis_Assay->Western_Blot Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion on Anti-Proliferative Effects Data_Analysis->Conclusion

Caption: Workflow for this compound anti-proliferative studies.

References

Eupalinolide O: A Potential Therapeutic Agent for Solid Tumors - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a novel sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a promising candidate for cancer therapy, particularly for solid tumors.[1][2] Preclinical studies have demonstrated its potent anti-tumor activities, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest in various cancer cell lines.[1][3] This document provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from key studies.

Mechanism of Action

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways. In triple-negative breast cancer (TNBC) cells, this compound has been shown to induce apoptosis by increasing the generation of reactive oxygen species (ROS) and modulating the Akt/p38 MAPK signaling pathway.[3][4] This leads to a cascade of events including the loss of mitochondrial membrane potential and activation of caspases, which are crucial executioners of apoptosis.[1] Furthermore, this compound can induce cell cycle arrest at the G2/M phase, thereby halting the proliferation of cancer cells.[1] The suppression of the Akt pathway is a significant aspect of its mechanism, as this pathway is critical for cell survival and proliferation.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the efficacy of this compound in solid tumor models.

Table 1: In Vitro Efficacy of this compound on Triple-Negative Breast Cancer (TNBC) Cells

Cell LineAssayConcentration (µM)Time (h)EffectReference
MDA-MB-231MTT Assay1-2024, 48, 72Dose- and time-dependent inhibition of cell viability[3]
MDA-MB-453MTT Assay1-2024, 48, 72Dose- and time-dependent inhibition of cell viability[3]
MDA-MB-468Not SpecifiedNot SpecifiedNot SpecifiedSignificant anticancer activity[1]

Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Mouse Models

Cell Line InjectedTreatment GroupDosageTreatment DurationOutcomeReference
MDA-MB-231This compound (high-dose)Not Specified20 daysSignificantly lower fluorescent intensity of tumors[3]
MDA-MB-453This compound (low-dose)Not Specified20 daysObviously weakened fluorescent intensity of tumors[3]
MDA-MB-453This compound (high-dose)Not Specified20 daysRemarkably lower fluorescent intensity of tumors[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on their specific experimental setup and reagents.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Triple-negative breast cancer cells (e.g., MDA-MB-231, MDA-MB-453)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 2 x 10³ cells/well and allow them to adhere overnight.[3]

  • Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours).[3] A vehicle control (DMSO) should be included.

  • After the incubation period, add MTT reagent to each well and incubate for an additional 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.[5]

Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify the extent of apoptosis induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified duration.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, p38, p-p38, Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1-2 hours at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

In Vivo Xenograft Model

This protocol describes the establishment of a tumor xenograft model to evaluate the anti-tumor efficacy of this compound in vivo. All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.[3]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells (e.g., MDA-MB-231, MDA-MB-453)

  • This compound solution for injection

  • Vehicle control (e.g., DMSO)

  • Calipers for tumor measurement

  • In vivo imaging system (optional)

Procedure:

  • Subcutaneously inject cancer cells into the flank or mammary fat pad of the mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection) for a specified period (e.g., 20 days).[3]

  • Monitor tumor growth by measuring tumor volume (Volume = 0.5 × length × width²) every few days.[3]

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., H&E staining, Western blotting).

Visualizations

Signaling Pathway of this compound in TNBC

EupalinolideO_Signaling EO This compound ROS ↑ ROS Generation EO->ROS Akt Akt Pathway EO->Akt p38 p38 MAPK Pathway EO->p38 Mito ↓ Mitochondrial Membrane Potential ROS->Mito pAkt ↓ p-Akt Akt->pAkt pp38 ↑ p-p38 p38->pp38 Apoptosis Apoptosis pAkt->Apoptosis pp38->Apoptosis Casp3 ↑ Caspase-3 Activity Mito->Casp3 Casp3->Apoptosis

Caption: this compound induces apoptosis in TNBC cells via ROS and Akt/p38 MAPK pathways.

Experimental Workflow for In Vitro Evaluation

InVitro_Workflow start Start cell_culture Culture TNBC Cells (e.g., MDA-MB-231) start->cell_culture treatment Treat with this compound (Varying Concentrations & Times) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot Analysis (Protein Expression) treatment->western end End viability->end apoptosis->end western->end

Caption: Workflow for assessing this compound's in vitro anti-cancer effects.

Logical Relationship of this compound's Anti-Tumor Effects

Logical_Relationship EO This compound Cellular_Effects Cellular Effects EO->Cellular_Effects Proliferation ↓ Cell Proliferation Cellular_Effects->Proliferation Apoptosis ↑ Apoptosis Cellular_Effects->Apoptosis CellCycle G2/M Cell Cycle Arrest Cellular_Effects->CellCycle Tumor_Growth ↓ Tumor Growth Proliferation->Tumor_Growth Apoptosis->Tumor_Growth CellCycle->Tumor_Growth

Caption: this compound inhibits tumor growth through multiple cellular effects.

References

Investigating Eupalinolide O for Chemoresistance Reversal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemoresistance remains a significant hurdle in the effective treatment of cancer. Multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), renders many chemotherapeutic agents ineffective. Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated notable anticancer properties, including the induction of apoptosis and cell cycle arrest in cancer cells.[1] Its activity is linked to the modulation of critical signaling pathways such as the Akt/p38 MAPK pathway.[2][3][4] While direct evidence for its role in reversing chemoresistance is still emerging, its known biological activities suggest a potential to sensitize resistant cancer cells to conventional chemotherapy. This document provides a comprehensive set of protocols to investigate the potential of this compound as a chemoresistance reversal agent.

Introduction to this compound and Chemoresistance

This compound is a natural compound that has shown promise in cancer research by inducing apoptosis and causing cell cycle arrest in breast cancer cell lines.[1] Its mechanism of action involves the modulation of the PI3K/Akt signaling pathway, which is a key pathway in cell survival and proliferation and is often implicated in the development of chemoresistance.[1][2]

Chemoresistance can be intrinsic or acquired and is a major cause of treatment failure in cancer patients. A primary mechanism of MDR is the increased efflux of chemotherapeutic drugs from cancer cells by ABC transporters, with ABCB1 being a prominent example.[5] This process reduces the intracellular concentration of the drugs, rendering them ineffective. Therefore, agents that can inhibit the function of these transporters or modulate the signaling pathways that regulate their expression are of significant interest in cancer therapy.

These application notes provide a framework for evaluating this compound's potential to reverse chemoresistance, focusing on its effects on ABCB1 function and its ability to sensitize resistant cancer cells to standard chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel (B517696).

Data Presentation: Quantitative Analysis of Chemoresistance Reversal

Clear and structured data presentation is crucial for comparing the efficacy of this compound in reversing chemoresistance. The following tables are templates for summarizing key quantitative data from the proposed experiments.

Table 1: Cytotoxicity of this compound and Chemotherapeutic Agents in Sensitive and Resistant Cell Lines

Cell LineCompoundIC50 (µM) ± SD (48h)IC50 (µM) ± SD (72h)
MCF-7 Doxorubicin
(Sensitive)Paclitaxel
This compound
MCF-7/ADR Doxorubicin
(Resistant)Paclitaxel
This compound

Table 2: Reversal of Chemoresistance by this compound

Cell LineChemotherapeutic AgentThis compound (µM)IC50 of Chemo Agent (µM) ± SDReversal Fold (RF)¹
MCF-7/ADR Doxorubicin0 (Control)1.0
[Conc. 1]
[Conc. 2]
Paclitaxel0 (Control)1.0
[Conc. 1]
[Conc. 2]

¹ Reversal Fold (RF) = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in combination with this compound.

Table 3: Effect of this compound on ABCB1 Transporter Function

Cell LineTreatmentRhodamine 123 Accumulation (Fold Change vs. Control)ABCB1 ATPase Activity (nmol Pi/min/mg) ± SD
MCF-7/ADR Control1.0
This compound [Conc. 1]
This compound [Conc. 2]
Verapamil (B1683045) (Positive Control)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • Cell Lines:

    • MCF-7 (doxorubicin-sensitive human breast adenocarcinoma cell line)

    • MCF-7/ADR (doxorubicin-resistant human breast adenocarcinoma cell line, overexpressing ABCB1)

  • Culture Conditions:

    • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For MCF-7/ADR cells, maintain doxorubicin at a final concentration of 1 µM in the culture medium to retain the resistant phenotype. Remove doxorubicin from the medium at least one week before conducting experiments.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound and chemotherapeutic agents.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, doxorubicin, or paclitaxel for 48 and 72 hours. For combination studies, treat cells with a fixed, non-toxic concentration of this compound along with varying concentrations of the chemotherapeutic agent.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Rhodamine 123 Efflux Assay

This assay measures the activity of the ABCB1 drug efflux pump.

  • Procedure:

    • Harvest cells and resuspend them in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.

    • Incubate the cells with different concentrations of this compound or verapamil (a known ABCB1 inhibitor) for 30 minutes at 37°C.

    • Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C in the dark.

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in fresh, pre-warmed PBS and incubate at 37°C for 60 minutes to allow for drug efflux.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity indicates reduced efflux and inhibition of ABCB1.

ABCB1 ATPase Activity Assay

This assay determines if this compound interacts with the ATPase activity of the ABCB1 transporter.

  • Procedure:

    • Use commercially available membrane vesicles from cells overexpressing human ABCB1.

    • Incubate the membrane vesicles (5-10 µg of protein) with various concentrations of this compound in an assay buffer at 37°C for 5 minutes.

    • Initiate the ATPase reaction by adding 2 mM Mg-ATP.

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 5% sodium dodecyl sulfate (B86663) (SDS).

    • Measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay.

    • An increase or decrease in Pi release in the presence of this compound compared to the basal activity indicates an interaction with the ABCB1 ATPase.

Western Blot Analysis

This technique is used to determine the effect of this compound on the expression levels of ABCB1 and key proteins in the PI3K/Akt signaling pathway.

  • Procedure:

    • Treat cells with this compound for 24, 48, and 72 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ABCB1, Akt, p-Akt, PI3K, p-PI3K, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Cancer Cells

The following diagram illustrates the known signaling pathway affected by this compound.

EupalinolideO_Signaling EO This compound PI3K PI3K EO->PI3K Inhibits p38 p38 MAPK EO->p38 CellCycleArrest G2/M Arrest EO->CellCycleArrest Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits pp38 p-p38 MAPK (Active) p38->pp38 pp38->Apoptosis Promotes

Caption: this compound signaling pathway in cancer cells.

Experimental Workflow for Investigating Chemoresistance Reversal

This diagram outlines the logical flow of experiments to assess the chemoresistance reversal potential of this compound.

Chemoresistance_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Proposed) Start Start: Hypothesis This compound reverses chemoresistance CellViability Cell Viability Assay (MTT) Determine IC50 values Start->CellViability Combination Combination Treatment This compound + Chemo drug CellViability->Combination EffluxAssay Rhodamine 123 Efflux Assay Assess ABCB1 function Combination->EffluxAssay WesternBlot Western Blot Analysis Examine protein expression Combination->WesternBlot ATPaseAssay ABCB1 ATPase Assay Investigate direct interaction EffluxAssay->ATPaseAssay DataAnalysis Data Analysis & Interpretation ATPaseAssay->DataAnalysis WesternBlot->DataAnalysis Xenograft Resistant Xenograft Model (e.g., MCF-7/ADR) DataAnalysis->Xenograft Positive In Vitro Results Treatment Treatment Groups: - Vehicle - Chemo drug - this compound - Combination Xenograft->Treatment TumorMeasurement Monitor Tumor Growth Treatment->TumorMeasurement Endpoint Endpoint Analysis: - Tumor weight - IHC for ABCB1, Ki-67 TumorMeasurement->Endpoint InVivoConclusion Evaluate In Vivo Efficacy Endpoint->InVivoConclusion

Caption: Experimental workflow for chemoresistance reversal studies.

Logical Relationship of ABCB1-Mediated Chemoresistance

This diagram illustrates the mechanism of ABCB1-mediated multidrug resistance and the potential points of intervention for a reversal agent like this compound.

ABCB1_Mechanism cluster_cell Resistant Cancer Cell ChemoDrug_in Chemotherapeutic Drug (e.g., Doxorubicin) ABCB1 ABCB1 Transporter (P-glycoprotein) ChemoDrug_in->ABCB1 ChemoDrug_out Drug Efflux ABCB1->ChemoDrug_out ATP ADP+Pi LowIntracellularConc Low Intracellular Drug Concentration ChemoDrug_out->LowIntracellularConc CellSurvival Cell Survival & Chemoresistance LowIntracellularConc->CellSurvival EupalinolideO This compound (Potential Inhibitor) EupalinolideO->ABCB1 Inhibits (Hypothesis)

Caption: Mechanism of ABCB1-mediated drug efflux.

Conclusion

The provided protocols and application notes offer a robust framework for the systematic investigation of this compound as a potential agent for reversing chemoresistance. By employing these methodologies, researchers can elucidate its mechanism of action, quantify its efficacy, and determine its potential for further development in combination cancer therapies. While the direct role of this compound in chemoresistance is yet to be fully established, its known effects on key cancer-related signaling pathways make it a compelling candidate for such studies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Eupalinolide O

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the proper management and disposal of investigational compounds like Eupalinolide O are critical for maintaining laboratory safety and environmental integrity. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, ensuring compliance with standard safety protocols.

Hazard Identification and Safety Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemically resistant nitrile gloves, inspected before each use. Double gloving is recommended when handling concentrated solutions or pure compounds.[4]
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.[5]
Lab Coat A standard laboratory coat must be worn to prevent skin contact.
Respiratory Protection When handling the powder form or if aerosolization is possible, a NIOSH-approved respirator is advised. All handling of the solid compound should be done in a chemical fume hood.[5]

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid all direct contact with skin and eyes, and ensure thorough hand washing after handling.[5]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It must be sent to an approved waste disposal facility.[1][5] Under no circumstances should this compound or its contaminated materials be disposed of down the sanitary sewer or in regular municipal trash.[6]

Waste Segregation and Collection

Proper segregation of waste is the first and most critical step.

  • Solid Waste: This category includes unused or expired this compound powder, as well as contaminated consumables such as weighing papers, pipette tips, and microfuge tubes.

  • Liquid Waste: This includes any remaining solutions of this compound, spent cell culture media from treated cells, and solvents used for cleaning contaminated glassware.[6]

  • Sharps Waste: Needles and syringes that have come into contact with this compound must be disposed of in a designated sharps container. If the syringe contains any residual volume of the drug, it should be managed as bulk hazardous chemical waste in a specific container, not a standard sharps container.[4]

  • Contaminated PPE: Used gloves, disposable lab coats, and other protective gear should be collected separately.[4]

All waste streams must be collected in designated, clearly labeled, and leak-proof containers.[6]

Waste Container Labeling and Storage
  • Labeling: All waste containers must be accurately labeled with a hazardous waste tag. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Aquatic Hazard").[6]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and provide secondary containment to prevent spills.

Final Disposal Procedure
  • Scheduling a Pickup: Once a waste container is full or is no longer being used, a hazardous waste pickup must be scheduled through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4][6]

  • Documentation: Maintain a detailed inventory of the waste being disposed of, in accordance with your institution's policies and regulatory requirements.

The logical workflow for the proper disposal of this compound is illustrated in the following diagram.

cluster_0 Waste Generation & Segregation cluster_1 Collection & Containment cluster_2 Interim Storage cluster_3 Final Disposal A Solid Waste (Unused compound, contaminated consumables) E Collect in Designated, Leak-Proof Containers A->E B Liquid Waste (Solutions, spent media) B->E C Sharps Waste (Contaminated needles, syringes) C->E D Contaminated PPE (Gloves, lab coats) D->E F Affix Hazardous Waste Label ('this compound', Hazards) E->F G Store in Secure Satellite Accumulation Area F->G H Schedule Pickup with EH&S or Licensed Contractor G->H I Transport to Approved Hazardous Waste Facility H->I

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocols Referenced in Safety Assessment

The assessment of this compound's potential hazards and the subsequent disposal recommendations are informed by its use in various experimental settings. The compound has been utilized in laboratory research to investigate its anticancer properties, specifically against breast cancer cells.[2][3]

Key Experimental Methodologies:

  • Cell Viability and Colony Formation Assays: this compound has been tested in concentrations ranging from 1-20 µM in cell culture to evaluate its effect on cell proliferation and viability.[2] These experiments generate liquid waste (treated media) and solid waste (pipette tips, multi-well plates) that are contaminated with the compound.

  • Apoptosis and Cell Cycle Analysis: Flow cytometry has been used to study the induction of apoptosis and cell cycle arrest in cancer cells treated with this compound.[3] This process involves handling cell suspensions containing the compound, thus contaminating labware.

  • In Vivo Studies: While not directly related to routine laboratory disposal, it is noteworthy that related compounds have been used in animal models, which would generate more complex waste streams requiring specialized disposal protocols.[7]

By adhering to these stringent disposal procedures, laboratory personnel can effectively mitigate the risks associated with handling this compound, ensuring a safe working environment and protecting the ecosystem from potentially harmful chemical waste.

References

Personal protective equipment for handling Eupalinolide O

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Key Considerations

Eupalinolide O is a sesquiterpene lactone with potential anti-tumor properties.[1][2] Structurally similar compounds, such as Eupalinolide A, are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Given these potential hazards, this compound should be handled with care to minimize exposure.

Summary of Potential Hazards (Inferred from Related Compounds):

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

  • Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table outlines the recommended PPE for various laboratory activities.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves.[5] - Eye Protection: Chemical safety goggles and a face shield.[6] - Respiratory Protection: An N95-rated respirator or higher.[7] - Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
Solution Preparation and Handling - Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves.[5] - Eye Protection: Chemical safety goggles.[8] - Lab Coat: A disposable or dedicated lab coat.
Cell Culture and In Vitro Experiments - Gloves: A single pair of nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard lab coat.
Spill Cleanup - Gloves: Two pairs of heavy-duty nitrile gloves. - Eye Protection: Chemical safety goggles and a face shield.[6] - Respiratory Protection: An N95-rated respirator or higher. - Body Protection: A disposable, chemical-resistant suit or apron.[9]
Waste Disposal - Gloves: Two pairs of nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: A disposable or dedicated lab coat.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Always handle solid this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[10]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[11]

  • Prepare all necessary materials and equipment before handling the compound to minimize time spent in the handling area.

2. Weighing and Reconstitution:

  • Perform weighing of powdered this compound in a fume hood on a disposable liner to contain any potential spills.

  • Use dedicated spatulas and weighing boats.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Cap containers securely immediately after use.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard symbols.

  • When performing experiments, work in a well-ventilated area.

  • Avoid the generation of aerosols.[11]

4. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse) should be used, though compatibility with the compound should be verified.

  • Wipe down the work area in the fume hood after each use.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Segregate all this compound waste from general laboratory waste.[12]

  • Use designated, clearly labeled, and sealed hazardous waste containers.[7]

2. Types of Waste and Disposal Procedures:

Waste Type Disposal Procedure
Solid this compound Collect in a sealed, labeled hazardous waste container for chemical waste incineration.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated "Trace Chemotherapy Waste" container.[12]
Contaminated PPE (e.g., gloves, gowns) Place in a designated "Trace Chemotherapy Waste" container.[12]
Liquid Waste (e.g., unused solutions) Collect in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.[8]
Sharps (e.g., needles, scalpels) If contaminated with this compound, dispose of in a designated hazardous sharps container.[12]

3. Waste Pickup:

  • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Experimental Workflow Diagram

EupalinolideO_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials weigh Weigh Solid this compound prep_materials->weigh Proceed to Handling reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Proceed to Cleanup segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Hazardous Waste segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。